(2-(Benzyloxy)-3-chlorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-chloro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFNKULHBAPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681542 | |
| Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-57-6 | |
| Record name | B-[3-Chloro-2-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-(Benzyloxy)-3-chlorophenyl)boronic acid (CAS No. 1217500-57-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzyloxy)-3-chlorophenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 1217500-57-6, is a specialized organoboron compound. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the realm of medicinal chemistry and drug discovery. Boronic acids are crucial reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular frameworks for novel therapeutic agents. This document details the utility of this compound as a key building block, supported by experimental data and protocols.
Introduction
Boronic acids and their derivatives have become indispensable tools in synthetic organic chemistry, largely due to their stability, low toxicity, and versatile reactivity.[1][2] Their prominence surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction's efficiency and functional group tolerance have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This compound is a structurally distinct reagent offering a unique combination of a protected phenol and a chloro-substituted phenyl ring. This substitution pattern provides a valuable scaffold for creating diverse molecular libraries to explore structure-activity relationships (SAR) in drug discovery programs.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1217500-57-6 | [7] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [7] |
| Molecular Weight | 262.5 g/mol | [7] |
| Purity | ≥97% | [7] |
| InChI Key | WRDFNKULHBAPKO-UHFFFAOYSA-N | [7] |
Synthesis
General Synthetic Scheme:
Figure 1: General synthesis of this compound.
Experimental Protocol (General Procedure for Aryl Boronic Acid Synthesis):
A detailed protocol for a related compound, 3-chlorophenylboronic acid, is adapted here to illustrate the general methodology.[8]
-
Reaction Setup: A solution of the starting material, 1-(benzyloxy)-2,3-dichlorobenzene, in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.
-
Borylation: A trialkyl borate, such as trimethyl borate, is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the context of drug discovery.[3][4] Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate, forming a new carbon-carbon bond.[9][10]
General Reaction Scheme:
Figure 2: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):
The following is a general procedure that can be adapted for couplings involving this compound.[11][12]
-
Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Inert Atmosphere: The reaction vessel is then sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of vacuum and backfill.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C, with stirring, for a period of 2 to 24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Role in the Synthesis of Bioactive Molecules
The structural motifs accessible through the use of this compound are prevalent in a wide range of biologically active compounds. The benzyloxy group serves as a protected phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common pharmacophore that can participate in hydrogen bonding interactions with biological targets. The chlorine atom can influence the electronic properties and metabolic stability of the final compound, and can also serve as a handle for further functionalization.
While specific examples of marketed drugs synthesized directly using this particular boronic acid are not prominent in the literature, the general class of substituted phenylboronic acids is fundamental to the synthesis of numerous pharmaceuticals targeting a variety of diseases.[5][13]
Logical Workflow for Drug Discovery Application:
Figure 3: Workflow for utilizing the boronic acid in drug discovery.
Conclusion
This compound is a valuable and specialized reagent for organic synthesis, particularly within the pharmaceutical industry. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl compounds. The presence of both a protected hydroxyl group and a chlorine atom on the phenyl ring provides synthetic chemists with a versatile platform for creating diverse molecular architectures for the exploration of new therapeutic agents. As the demand for innovative drug candidates continues to grow, the importance of such well-defined building blocks in accelerating the drug discovery process cannot be overstated.
References
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (2-(Benzyloxy)-3-chlorophenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
Foreword: The Strategic Utility of Substituted Arylboronic Acids
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents offer a unique combination of stability, functional group tolerance, and reactivity, making them ideal building blocks for forging carbon-carbon bonds.[2] This guide focuses on a specific, strategically substituted member of this class: (2-(Benzyloxy)-3-chlorophenyl)boronic acid . The unique arrangement of its functional groups—a boronic acid for coupling, a chloro substituent for modulating electronic properties and providing an additional reaction handle, and a bulky benzyloxy protecting group for directing steric effects and enabling subsequent deprotection—makes it a highly valuable intermediate in multi-step organic synthesis. This document provides an in-depth examination of its chemical properties, synthesis, and core applications for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid under standard conditions. Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1217500-57-6 | [3] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [3] |
| Molecular Weight | 262.50 g/mol | [3] |
| Melting Point | 149 - 151 °C | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| InChI Key | WRDFNKULHBAPKO-UHFFFAOYSA-N | [3] |
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative solubility profile can be inferred from structurally similar compounds like 3-chlorophenylboronic acid.[6] It is expected to exhibit poor solubility in water and non-polar organic solvents like hexanes.[6][7] Good solubility is anticipated in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), as well as moderate solubility in solvents like ethyl acetate, dichloromethane, and methanol.[6]
Stability and Storage
Like most arylboronic acids, this compound is relatively stable to air and moisture, facilitating its handling and storage.[8] However, boronic acids can undergo dehydration upon heating to form cyclic boroxine anhydrides.[7] This process is typically reversible upon exposure to water. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] While generally stable, prolonged exposure to strong oxidizing conditions should be avoided.[4] The electronic nature of the chloro- and benzyloxy- substituents influences the Lewis acidity of the boron center and can affect its stability in various pH ranges.[9]
Synthesis Methodology: A Representative Protocol
The logical workflow for the synthesis is depicted below.
Caption: General workflow for synthesizing the target boronic acid.
Exemplary Synthesis Protocol:
Objective: To synthesize this compound from 1-(benzyloxy)-2,3-dichlorobenzene.
Materials:
-
1-(Benzyloxy)-2,3-dichlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(benzyloxy)-2,3-dichlorobenzene (1.0 eq.) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. The benzyloxy group directs the lithiation to the ortho position (C2). Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the cooled solution, add triisopropyl borate (1.5 eq.) dropwise. The reaction is typically exothermic; maintain the temperature below -60 °C during the addition.
-
Quench and Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously at room temperature for at least 1 hour to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by trituration with hexanes to afford the final product as a white solid.[11]
Spectroscopic and Analytical Characterization
Authenticating the structure of this compound is crucial. While a public spectral database for this specific molecule is sparse, its expected NMR and mass spectrometry signatures can be reliably predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ ~8.0-8.2 ppm (broad s, 2H): -B(OH)₂ protons. This signal may exchange with D₂O.
-
δ ~7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyloxy group.
-
δ ~7.1-7.3 ppm (m, 3H): Aromatic protons of the chlorophenyl ring. The exact coupling pattern will depend on the specific chemical shifts.
-
δ ~5.1 ppm (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyloxy group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)
-
δ ~155-160 ppm: Aromatic carbon attached to the benzyloxy group (C2).
-
δ ~136-138 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-130 ppm: Aromatic carbons of the benzyl group and the chlorophenyl ring.
-
δ ~120-125 ppm: Aromatic carbons of the chlorophenyl ring.
-
δ ~115-120 ppm: Aromatic carbon attached to the chloro group (C3).
-
Carbon attached to Boron (C1): This signal is often broad or not observed due to quadrupolar relaxation of the boron nucleus.
-
δ ~70-72 ppm: Methylene carbon (-O-CH₂-Ph).
¹¹B NMR and Mass Spectrometry
-
¹¹B NMR: A broad singlet is expected in the range of δ 28-32 ppm, characteristic of a trigonal planar arylboronic acid.[12]
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z ≈ 261.0.
Core Reactivity and Applications in Synthesis
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1][13] This reaction is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[2]
Caption: The Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol
Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 eq.)
-
4-Bromoanisole (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, 4-bromoanisole, the palladium catalyst, and the base.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
Strategic Advantages in Drug Discovery
The specific substitution pattern of this boronic acid offers several strategic advantages for medicinal chemists:
-
Orthogonal Reactivity: The boronic acid can be used for a Suzuki coupling, leaving the chloride atom untouched for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), allowing for rapid diversification of the molecular scaffold.
-
Steric Control: The bulky benzyloxy group ortho to the boronic acid can influence the dihedral angle of the resulting biaryl product, which can be critical for achieving the correct binding conformation in a biological target.
-
Deprotection to Phenol: The benzyl ether can be readily cleaved (e.g., by hydrogenolysis) to reveal a phenol. This hydroxyl group can serve as a hydrogen bond donor or be further functionalized, adding another layer of synthetic versatility. This is particularly useful in creating analogs for structure-activity relationship (SAR) studies.[5]
Safety and Handling
Based on safety data for structurally related chlorophenylboronic acids, this compound should be handled with appropriate precautions.[4]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[14]
Conclusion
This compound is a sophisticated and highly versatile building block for organic synthesis. Its unique combination of a reactive boronic acid moiety, a strategically placed chloro-substituent, and a cleavable benzyloxy group provides chemists with multiple avenues for molecular elaboration. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl systems, which are integral to the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively store, handle, synthesize, and strategically deploy this valuable reagent in their research endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 11. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Data Sheet: (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a compound of interest in various research and development applications.
Molecular Identity and Weight
This compound is an organic compound with the chemical formula C₁₃H₁₂BClO₃[1]. Its molecular weight is a fundamental property for stoichiometric calculations in experimental research and drug development. The calculated and experimentally verified molecular weight is approximately 262.5 g/mol [1].
Atomic Composition and Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of its constituent atoms. The table below outlines the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Boron | B | 1 | 10.81 | 10.81 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 262.496 |
Note: Standard atomic weights from IUPAC are used for this calculation.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical process of calculating the molecular weight from the compound's molecular formula and the atomic weights of its constituent elements.
Experimental Protocols and Signaling Pathways
The determination of molecular weight is a fundamental calculation based on the chemical formula and established atomic masses. As such, detailed experimental protocols for its determination are not typically presented in this context. The value is confirmed through techniques like mass spectrometry during compound characterization.
Signaling pathways are biological processes and are not applicable to the chemical properties of a single, isolated compound. Therefore, no signaling pathway diagrams are relevant to the topic of molecular weight.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chlorine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Boron - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. byjus.com [byjus.com]
- 10. The atomic weight of boron is reported as 10.81, yet no atom - Brown 15th Edition Ch 2 Problem 33 [pearson.com]
- 11. Atomic/Molar mass [westfield.ma.edu]
- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 13. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]
- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
(2-(Benzyloxy)-3-chlorophenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a substituted phenylboronic acid with the chemical formula C₁₃H₁₂BClO₃.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its role as a building block in organic synthesis, particularly in the context of drug discovery and development. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents representative protocols and workflows based on established methods for similar boronic acids.
Chemical Structure and Properties
This compound is characterized by a phenyl ring substituted with a boronic acid group, a benzyloxy group, and a chlorine atom. The precise arrangement of these functional groups dictates its reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 1217500-57-6 | [1] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.5 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| InChI Key | WRDFNKULHBAPKO-UHFFFAOYSA-N | [1] |
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis Protocol (Grignard Method):
-
Grignard Reagent Formation: The corresponding aryl bromide, 1-bromo-2-(benzyloxy)-3-chlorobenzene, would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, (2-(benzyloxy)-3-chlorophenyl)magnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous ether solvent.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).
-
Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.
The following diagram illustrates the general workflow for this synthesis:
Caption: General workflow for the synthesis of an arylboronic acid via the Grignard method.
Applications in Drug Development
Boronic acids and their derivatives are important compounds in medicinal chemistry and drug discovery.[3] They are known to be versatile intermediates in the synthesis of complex organic molecules, largely due to their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of many pharmaceutical agents.[4]
While no specific applications of this compound in drug development have been reported in the scientific literature, its structure suggests its potential use as a building block for the synthesis of novel bioactive molecules. The presence of the benzyloxy and chloro substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid is as follows:
-
Reaction Setup: In a reaction vessel, the aryl halide (e.g., an aryl bromide or iodide), this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., toluene, dioxane, or a mixture of solvents like DMF/water) are combined under an inert atmosphere.[5]
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. While specific data on its biological activity and applications are currently lacking in the public domain, its structural features make it an attractive building block for medicinal chemists. The representative protocols provided in this guide offer a foundation for its synthesis and utilization in Suzuki-Miyaura cross-coupling reactions, paving the way for the exploration of novel chemical entities. Further research into this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. rose-hulman.edu [rose-hulman.edu]
In-Depth Technical Guide: Synthesis of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This guide provides a comprehensive overview and detailed protocol for the synthesis of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.
Introduction and Strategic Importance
This compound serves as a critical building block in medicinal chemistry and materials science. Its utility stems from the ortho-benzyloxy group, which can act as a directing group or be deprotected at a later synthetic stage, and the chlorine substituent, which offers a handle for further functionalization. The boronic acid moiety is, of course, the key functional group for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[2][] The synthesis of this molecule requires a robust and reproducible protocol to ensure high purity and yield, which is crucial for subsequent applications.
The primary synthetic challenge lies in the selective introduction of the boronic acid group onto the substituted aromatic ring. The chosen strategy, detailed herein, involves a halogen-metal exchange followed by borylation, a common yet powerful method for the preparation of arylboronic acids.[4]
Retrosynthetic Analysis and Strategy
The logical disconnection for this compound points to a precursor that can undergo borylation. A common and effective strategy is the lithiation-borylation of an appropriately substituted aryl halide. This leads to the retrosynthetic pathway shown below.
Caption: Retrosynthetic analysis of this compound.
The synthesis commences with the protection of the hydroxyl group of 2-bromo-6-chlorophenol via a Williamson ether synthesis with benzyl bromide.[5] The resulting 2-(benzyloxy)-3-chlorobromobenzene then undergoes a lithium-halogen exchange at the bromine position, followed by quenching with a trialkyl borate to yield the desired boronic acid.[6]
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-6-chlorophenol | ≥98% | Commercially Available | |
| Benzyl Bromide | ≥99% | Commercially Available | Lachrymator, handle in a fume hood. |
| Potassium Carbonate | Anhydrous | Commercially Available | Finely powdered for optimal reaction. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric, handle with extreme care.[7][8] |
| Triisopropyl borate | ≥98% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Distilled from sodium/benzophenone. |
| Diethyl ether | Anhydrous | Commercially Available | |
| Hydrochloric Acid | 1 M aqueous solution | ||
| Sodium Hydroxide | 1 M aqueous solution | ||
| Brine | Saturated NaCl solution | ||
| Magnesium Sulfate | Anhydrous | Commercially Available | |
| Celite® | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[9] Glassware should be oven-dried prior to use.
Synthesis of 2-(Benzyloxy)-3-chlorobromobenzene
Caption: Workflow for the Williamson ether synthesis of the precursor.
-
To a stirred solution of 2-bromo-6-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with 1 M NaOH (2 x), water (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)-3-chlorobromobenzene as a colorless oil or white solid.
Synthesis of this compound
Safety First: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and air.[10][11] All handling must be done under an inert atmosphere by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[7][9]
Caption: Workflow for the lithiation-borylation to form the target compound.
-
Dissolve 2-(benzyloxy)-3-chlorobromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine (1 x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid is often obtained as a white solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by an acid-base extraction procedure.[12][13][14]
Purification and Characterization
Purification Strategies
Purification of arylboronic acids can sometimes be challenging due to their tendency to form boroxines (cyclic anhydrides).[15] Several methods can be employed for the purification of this compound:
-
Recrystallization: This is often the most straightforward method. A suitable solvent system, such as diethyl ether/hexane or toluene, can be used.
-
Acid-Base Extraction: The crude boronic acid can be dissolved in an organic solvent and extracted into a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with 1 M HCl, and the purified boronic acid is extracted back into an organic solvent.[13]
-
Silica Gel Chromatography: While generally not the preferred method for boronic acids due to potential decomposition on silica, it can be used with care.[16] A mobile phase containing a small amount of a polar solvent like methanol in dichloromethane is often effective.
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, benzylic protons around 5.2 ppm, and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.[17][18][19] |
| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon attached to boron appearing at a downfield chemical shift. |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the boronic acid (261.05 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in Suzuki-Miyaura reactions.[20][21] A general procedure is outlined below.
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent is crucial and depends on the specific coupling partners. For sterically hindered substrates, more active catalyst systems, such as those employing bulky phosphine ligands, may be necessary.[]
Conclusion
The synthesis of this compound presented here is a reliable and scalable method. Careful execution of the experimental procedures, particularly the handling of organolithium reagents, is paramount for a successful outcome. This versatile building block opens avenues for the synthesis of a wide array of complex organic molecules with potential applications in various fields of chemical research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 001chemical.com [001chemical.com]
- 7. Page loading... [guidechem.com]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR [m.chemicalbook.com]
- 18. reddit.com [reddit.com]
- 19. 2-Benzyloxy-5-fluorophenylboronic acid(779331-47-4) 1H NMR [m.chemicalbook.com]
- 20. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Utility of (2-(Benzyloxy)-3-chlorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a specialized chemical intermediate that holds significant promise for researchers in organic synthesis and drug discovery. Its unique trifunctionalized aromatic structure, featuring a benzyloxy group, a chlorine atom, and a boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and synthetic applications, with a focus on detailed experimental protocols and logical workflows.
Commercial Availability
This compound is commercially available from several fine chemical suppliers. Researchers can procure this reagent in various quantities, typically ranging from milligrams to several grams, ensuring a steady supply for both small-scale research and larger synthetic campaigns. The purity of the commercially available product is generally high, often exceeding 97%, which is suitable for most synthetic applications.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Fluorochem | 97% | 1217500-57-6 | C₁₃H₁₂BClO₃ | 262.5 g/mol |
| CymitQuimica | 97% | 1217500-57-6 | C₁₃H₁₂BClO₃ | 262.5 g/mol |
| BLDpharm | ≥98% | 1217500-57-6 | C₁₃H₁₂BClO₃ | 262.5 g/mol |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to prepare it in-house or require derivatives. The most common synthetic route involves a Grignard reaction followed by borylation.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of arylboronic acids, which can be adapted for the specific synthesis of this compound from the corresponding aryl bromide.
Materials:
-
2-(Benzyloxy)-3-chloro-1-bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Activate the magnesium with a small crystal of iodine.
-
Under an inert atmosphere, add anhydrous THF to the flask.
-
Dissolve 2-(Benzyloxy)-3-chloro-1-bromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the aryl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate (1.5 equivalents) dropwise to the cold Grignard solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Stir the mixture vigorously for 1-2 hours until a clear aqueous layer is formed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure boronic acid.
-
Caption: A workflow diagram for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for biphasic systems)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (and water if applicable) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Application in Drug Discovery: Synthesis of TRPM8 Modulators
This compound can serve as a key building block in the synthesis of modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel and a target for the development of novel analgesics for neuropathic pain. The 2-(benzyloxy)phenyl moiety is a known pharmacophore for TRPM8 antagonists.
The following diagram illustrates a plausible synthetic route where this compound is utilized in a Suzuki-Miyaura coupling to construct the core of a potential TRPM8 modulator.
Caption: A logical workflow for the synthesis of a potential TRPM8 modulator.
Conclusion
This compound is a readily accessible and versatile building block for organic synthesis and medicinal chemistry. Its utility in constructing complex molecular frameworks, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents. The provided protocols and workflows serve as a guide for the effective utilization of this important chemical intermediate.
An In-depth Technical Guide to the Solubility of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and expected solubility behavior of (2-(Benzyloxy)-3-chlorophenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility characteristics of arylboronic acids. Detailed experimental protocols are provided to enable researchers to determine the precise solubility of the title compound in various solvents. Furthermore, this guide outlines the safety and handling procedures for arylboronic acids and visualizes a standard solubility determination workflow and the widely used Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds.
Introduction
This compound is an organoboron compound of significant interest in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] The ability to form carbon-carbon bonds under relatively mild conditions makes arylboronic acids invaluable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3]
A critical parameter for the effective use of this compound in any application is its solubility in different solvent systems. Solubility influences reaction kinetics, purification strategies, and the formulation of final products. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the methodologies to determine its solubility profiles experimentally.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1217500-57-6 | [4] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [4] |
| Molecular Weight | 262.5 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | WRDFNKULHBAPKO-UHFFFAOYSA-N | [4] |
General Solubility of Arylboronic Acids
The solubility of arylboronic acids is governed by the interplay of the polar boronic acid group and the often nonpolar aryl backbone. The principle of "like dissolves like" is a useful starting point for predicting solubility.[5][6]
-
Polar Solvents: Generally, arylboronic acids exhibit low solubility in water.[7][8] The presence of polar functional groups on the aromatic ring can increase aqueous solubility.
-
Nonpolar Solvents: Solubility in nonpolar organic solvents is also often limited.
-
Polar Aprotic Solvents: Solvents like ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and others such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices for dissolving arylboronic acids.[9]
-
Effect of Substituents: The nature and position of substituents on the phenyl ring significantly impact the solubility of boronic acids.[10] For this compound, the bulky and relatively nonpolar benzyloxy group, along with the chloro substituent, will influence its solubility profile.
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can affect solubility measurements.[10][11]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods can be employed.
Shake-Flask Method (Thermodynamic Solubility)
This traditional method determines the equilibrium solubility of a compound in a given solvent.[12]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Dynamic Method (Turbidity Measurement)
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][10]
Methodology:
-
Sample Preparation: A biphasic sample of the solute and solvent with a known composition is prepared in a suitable vessel.
-
Heating and Stirring: The sample is heated at a constant, slow rate (e.g., 0.3 K·h⁻¹) while being rigorously stirred.
-
Turbidity Monitoring: The disappearance of turbidity, indicating the complete dissolution of the solid, is monitored. This can be done visually or by measuring the intensity of light passing through the sample.
-
Data Analysis: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition. The experiment is repeated with different compositions to construct a solubility curve.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Guide: Safety and Handling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the safety and handling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid (CAS No. 1217500-57-6). A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. The information herein is substantially based on the SDS for the structurally isomeric compound, 3-(Benzyloxy)-2-chlorophenyl-boronic acid (CAS No. 2377611-50-0), and data for other related phenylboronic acids. It is imperative to handle this chemical with caution and to supplement this guide with all available information from your supplier.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1217500-57-6 |
| Molecular Formula | C₁₃H₁₂BClO₃[1] |
| Molecular Weight | 262.5 g/mol [1] |
| Purity | Typically ≥97%[1] |
| Appearance | White to off-white crystalline powder (inferred from similar compounds) |
| Solubility | Likely soluble in organic solvents such as methanol, dimethylformamide (DMF), and tetrahydrofuran (THF); limited solubility in water is expected. |
Hazard Identification and Classification
Based on data for structurally similar compounds, this compound is anticipated to be classified as follows:
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] | GHS07 |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2] | GHS07 |
Signal Word: Warning [2]
First-Aid Measures
| Exposure Route | First-Aid Procedures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice/attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2] |
Handling and Storage
| Aspect | Recommendations |
| Safe Handling | Handle in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[3] Take precautionary measures against static discharge. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[2] Boronic acids can be moisture-sensitive; storage under an inert atmosphere (e.g., argon) is recommended. |
| Incompatible Materials | Strong oxidizing agents.[3] |
Personal Protective Equipment (PPE)
| Protection Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal. |
Toxicological Information
Detailed toxicological data for this compound is not available. The following information is based on the hazard classification of similar compounds:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: Data not available.
-
Reproductive Toxicity: Data not available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity - Repeated Exposure: Data not available.
-
Aspiration Hazard: Data not available.
Experimental Protocols: General Workflow for Suzuki-Miyaura Cross-Coupling
This compound is a suitable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds, a common transformation in pharmaceutical and materials science research.[4][5]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology (General)
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent and Inerting: Add the anhydrous solvent and degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Logical Relationship for Safe Handling
Caption: Logical flow for ensuring the safe handling of the compound.
References
Spectroscopic and Application Insights for (2-(Benzyloxy)-3-chlorophenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for spectroscopic analysis and illustrates a relevant experimental workflow in the context of drug development.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on characteristic values for similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the benzylic protons, and the protons of the benzyl group's phenyl ring, in addition to the boronic acid protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ~8.20 (broad s) | s | - | B(OH)₂ |
| ~7.6 - 7.3 | m | - | Aromatic (C₆H₅) & Aromatic (C₆H₃Cl) |
| ~5.20 | s | - | OCH₂Ph |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the boronic acid protons is due to chemical exchange with residual water in the solvent and quadrupolar broadening from the boron nucleus.
Table 2: Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display signals for the twelve distinct carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~170 - 160 | C-OBn |
| ~140 - 120 | Aromatic (C₆H₅ & C₆H₃Cl) & C-Cl |
| ~130 (broad) | C-B |
| ~70 | OCH₂Ph |
Note: The signal for the carbon atom attached to the boron (C-B) is often broad due to the quadrupolar relaxation of the boron nucleus, which can sometimes make it difficult to observe.
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
In electrospray ionization mass spectrometry (ESI-MS), the molecule can be observed in both positive and negative ion modes.
| Ion Mode | Predicted m/z | Species |
| Positive | [M+H]⁺ | [C₁₃H₁₃BClO₃]⁺ |
| Negative | [M-H]⁻ | [C₁₃H₁₁BClO₃]⁻ |
Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which may be observed in the mass spectrum at higher m/z values.
Table 4: Predicted Key IR Absorption Bands
The infrared (IR) spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3600 - 3200 (broad) | O-H | Stretching (Hydrogen-bonded) |
| ~3100 - 3000 | C-H (aromatic) | Stretching |
| ~2950 - 2850 | C-H (aliphatic) | Stretching |
| ~1600, ~1475 | C=C (aromatic) | Stretching |
| ~1350 | B-O | Asymmetric Stretching |
| ~1250 | C-O (ether) | Asymmetric Stretching |
| ~1100 | C-Cl | Stretching |
| ~750, ~700 | C-H (aromatic) | Out-of-plane Bending |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for arylboronic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the boronic acid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation (UPLC-ESI-MS):
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Ionization: Electrospray ionization (ESI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-1000.
-
-
Data Analysis:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation (FT-IR Spectrometer with ATR):
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
Application in Drug Development: An Experimental Workflow
This compound and similar compounds are valuable in drug discovery, often serving as building blocks in the synthesis of complex molecules or as active pharmacophores themselves.[10][11][12] Boronic acids are known inhibitors of certain enzymes, such as serine proteases and β-lactamases.[13][14][15][16] The following diagram illustrates an experimental workflow for the discovery of boronic acid-based β-lactamase inhibitors using a Kinetic Target-Guided Synthesis (KTGS) approach.[13]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. Buy (4-Chlorophenyl)boronic acid hydrate [smolecule.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (2-(Benzyloxy)-3-chlorophenyl)boronic Acid in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-(Benzyloxy)-3-chlorophenyl)boronic acid has emerged as a versatile and valuable building block in the field of organic synthesis, particularly in the construction of complex biaryl scaffolds. Its unique substitution pattern, featuring a bulky benzyloxy group ortho to the boronic acid and a chloro substituent, offers distinct steric and electronic properties that are leveraged in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the applications of this reagent, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, supported by detailed experimental protocols and quantitative data.
Core Applications in Biaryl Synthesis
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the efficient and stereospecific formation of C(sp²)-C(sp²) bonds. The boronic acid serves as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate to form a new biaryl structure. These biaryl motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.
The presence of the benzyloxy and chloro substituents on the phenyl ring of the boronic acid allows for the introduction of specific functionalities into the target molecule. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group, a common pharmacophore. The chloro substituent provides an additional handle for further functionalization through various cross-coupling or nucleophilic substitution reactions.
Quantitative Data Summary
While specific, publicly available quantitative data for reactions involving this compound is limited in the reviewed literature, the following table provides a representative summary of typical conditions and yields for Suzuki-Miyaura reactions with structurally similar arylboronic acids. This data is intended to serve as a guideline for reaction optimization.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2-Bromopyridine | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DME | 85 | 16 | 75-85 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 24 | 60-70 |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. Optimization is often necessary to achieve high efficiency.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A common route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic workup.
Materials:
-
1-Bromo-2-(benzyloxy)-3-chlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-(benzyloxy)-3-chlorobenzene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (typically 1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the aryllithium species.
-
In a separate flask, dissolve triisopropyl borate (typically 1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DME)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (typically 1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic pathway for this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Pivotal Role of (2-(Benzyloxy)-3-chlorophenyl)boronic Acid and its Analogs in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids are indispensable tools in contemporary medicinal chemistry, primarily serving as key building blocks in the synthesis of complex organic molecules with therapeutic potential. This technical guide focuses on the role of (2-(Benzyloxy)-3-chlorophenyl)boronic acid and its structural analogs in drug discovery and development. While specific applications of this compound are not extensively documented in publicly available research, this guide will utilize a closely related analog, a benzyloxy-substituted phenylboronic acid derivative employed in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, as a representative case study. This guide will provide an in-depth look at the synthetic utility of these compounds, present quantitative biological data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows, offering a comprehensive resource for professionals in the field.
Introduction: The Versatility of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have emerged as a cornerstone of modern medicinal chemistry. Their stability, ease of handling, and versatile reactivity make them ideal intermediates in the synthesis of novel therapeutic agents.[1][2] The boronic acid moiety is a key functional group that participates in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental step in the construction of the complex molecular scaffolds of many drugs.
The strategic incorporation of substituents on the phenyl ring of a boronic acid, such as the benzyloxy and chloro groups in the titular compound, allows for the fine-tuning of the electronic and steric properties of the final molecule. This modularity is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity.[1]
Case Study: A (Benzyloxy)phenylboronic Acid Analog in the Synthesis of TRPV1 Antagonists
Due to a lack of specific documented applications for this compound, this guide will focus on a structurally analogous compound, a 2-(benzyloxy)-4-(trifluoromethyl)benzyl derivative, which has been utilized in the synthesis of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. TRPV1 is a non-selective cation channel involved in pain perception and has been a key target for the development of new analgesics.[4][5]
Synthetic Utility in the Preparation of a Novel TRPV1 Antagonist
The synthesis of the target TRPV1 antagonist involves a key Suzuki-Miyaura coupling step where the benzyloxy-substituted phenylboronic acid derivative is coupled with a suitable reaction partner. A generalized workflow for such a synthesis is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on (2-(Benzyloxy)-3-chlorophenyl)boronic Acid for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of (2-(benzyloxy)-3-chlorophenyl)boronic acid in the synthesis of biaryl compounds, a structural motif of significant interest in medicinal chemistry and materials science. Biaryls are prevalent in a wide range of pharmaceuticals and biologically active compounds due to their unique conformational properties that allow for precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the efficient construction of these carbon-carbon bonds, and functionalized boronic acids like this compound are key reagents in this process.
Core Concepts in Biaryl Synthesis using this compound
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.
This compound is a sterically hindered and electronically distinct building block. The benzyloxy group at the ortho position can influence the reactivity of the boronic acid and the properties of the resulting biaryl product. The chlorine atom at the meta position further modifies the electronic nature of the aromatic ring.
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following tables summarize typical conditions and representative yields based on reactions with structurally similar, sterically hindered boronic acids. These tables are intended to provide a starting point for reaction optimization.
Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling of Hindered Boronic Acids
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for sterically demanding couplings. |
| Pd₂(dba)₃ | XPhos | 1-5 | Often used for challenging substrates. |
| Pd(PPh₃)₄ | - | 2-10 | A classic catalyst, may require higher temperatures. |
| PdCl₂(dppf) | - | 2-5 | Good for a range of aryl and heteroaryl couplings. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Concentration | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 1-2 M | A common and effective base. |
| Cs₂CO₃ | Dioxane, THF | 1-2 M | Often used for less reactive substrates. |
| K₃PO₄ | Toluene, Dioxane | 1-2 M | A strong base that can be effective in difficult couplings. |
| Na₂CO₃ | Ethanol/H₂O, DMF | 1-2 M | A milder base, suitable for sensitive substrates. |
Table 3: Representative Reaction Conditions and Yields for Biaryl Synthesis
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |
| Bromobenzene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-95 |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 120 | 24 | 60-80 |
| 2-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-85 |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar transformations and should be optimized for specific substrates.
Objective: To synthesize a 2-(benzyloxy)-3-chloro-biaryl derivative.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Application in Drug Discovery: A Representative Signaling Pathway
Biaryl scaffolds are integral to many drug molecules. While the specific biological activity of biaryls derived from this compound is not extensively documented, compounds containing a benzyloxy-biaryl moiety have shown promise as inhibitors of enzymes such as Monoamine Oxidase B (MAO-B).[1][2] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.
The following diagram illustrates a simplified signaling pathway where a hypothetical biaryl compound, derived from this compound, acts as a MAO-B inhibitor.
Caption: Hypothetical inhibition of the MAO-B pathway by a biaryl compound.
This guide provides a foundational understanding of the use of this compound in biaryl synthesis. Researchers are encouraged to use the provided information as a starting point for developing specific applications and optimizing reaction conditions for their unique synthetic targets.
References
An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in academic research and pharmaceutical drug development.[1] This guide provides a comprehensive overview of the Suzuki coupling reaction with a focus on the use of substituted phenylboronic acids, offering detailed experimental protocols, quantitative data on the impact of substituents, and a visual representation of the reaction mechanism.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate.[1] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.
2. Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, a substituted phenyl group) is transferred to the palladium(II) center. This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. The electronic nature of the substituents on the phenylboronic acid can significantly influence the rate of this step. Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield.[2] Conversely, electron-withdrawing groups can sometimes lead to slower reactions.[2]
3. Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.
Influence of Phenylboronic Acid Substituents
The electronic properties of the substituents on the phenylboronic acid play a pivotal role in the efficiency of the Suzuki coupling reaction. This is primarily due to their effect on the transmetalation step.
Data Presentation: Reaction Yields with Substituted Phenylboronic Acids
The following tables summarize the yields of Suzuki coupling reactions with various substituted phenylboronic acids, illustrating the impact of electron-donating and electron-withdrawing groups.
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 99 |
| 2 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 98 |
Reaction conditions typically involve a palladium catalyst (e.g., Pd/Ni-MOF), a base (e.g., K₂CO₃), and a solvent (e.g., ethanol) at elevated temperatures.
Table 2: Coupling with Aryl Bromides Bearing Electron-Donating Groups
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4'-Methoxybiphenyl-3-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 92 |
| 4-Bromotoluene | 4'-Methylbiphenyl-3-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 89 |
Table 3: Coupling with Aryl Bromides Bearing Electron-Withdrawing Groups
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4'-Cyanobiphenyl-3-carboxylic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 | 8 | 85 |
| Methyl 4-bromobenzoate | 4'-(Methoxycarbonyl)biphenyl-3-carboxylic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | 6 | 91 |
Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions.
General Experimental Workflow
Protocol 1: Coupling of 4-Bromoanisole with 3-Carboxyphenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol)
-
3-Carboxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 3-carboxyphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add a solvent mixture of toluene and ethanol.
-
In a separate vessel, dissolve anhydrous potassium carbonate in deionized water.
-
Add the aqueous base solution to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4'-methoxybiphenyl-3-carboxylic acid.[3]
Protocol 2: Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
Materials:
-
4-Bromobenzonitrile (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine 4-bromobenzonitrile, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed DMF and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford 4-cyanobiphenyl.
Applications in Drug Development
The Suzuki coupling reaction is a powerful tool in drug discovery and development due to its ability to efficiently construct complex molecular architectures, particularly the biaryl motif, which is a common scaffold in many pharmaceuticals.[4] Examples of drugs synthesized using the Suzuki coupling include Telmisartan (an antihypertensive), and various kinase inhibitors used in oncology. The reaction's tolerance for a wide range of functional groups allows for its application in the late-stage functionalization of complex molecules, a crucial aspect of modern drug development.[4]
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of sterically hindered and electronically rich boronic acids, such as (2-(Benzyloxy)-3-chlorophenyl)boronic acid, presents unique challenges that necessitate carefully optimized reaction conditions to achieve high yields and purity.[3]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The protocol is designed to address the steric hindrance imposed by the ortho-benzyloxy and ortho-chloro substituents, ensuring a successful and reproducible outcome for the synthesis of complex biaryl compounds.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.
-
Transmetalation: In the presence of a base, the boronic acid [Ar'B(OH)₂] forms a more nucleophilic boronate species. This species then transfers the aryl group (Ar') to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is critical to facilitate the transmetalation and reductive elimination steps, which can be impeded by steric bulk.[3] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.[1]
Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
System for inert atmosphere operations
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of sterically hindered boronic acids with various aryl halides. While specific data for this compound is limited, the data presented for structurally similar substrates provides a valuable reference for optimizing reaction conditions.
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | Low |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 18 | Moderate |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 16 | High |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 20 | Moderate |
Table 2: Substrate Scope with Optimized Conditions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(Benzyloxy)-3-chloro-4'-methoxy-1,1'-biphenyl | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(Benzyloxy)-3-chloro-4'-(trifluoromethyl)-1,1'-biphenyl | 78 |
| 3 | 3-Bromopyridine | 3-(2-(Benzyloxy)-3-chlorophenyl)pyridine | 72 |
| 4 | 4-Chlorotoluene | 2-(Benzyloxy)-3-chloro-4'-methyl-1,1'-biphenyl | 65 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling protocol described above.
General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (2-(Benzyloxy)-3-chlorophenyl)boronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl compounds, which are significant motifs in many pharmaceutical agents and functional materials. The following protocols offer guidance on catalyst selection, reaction conditions, and workup procedures to facilitate the successful synthesis of desired biaryl products.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. While the reaction is broadly applicable, the coupling of sterically hindered substrates, such as this compound, can present challenges. The bulky benzyloxy group and the ortho-chloro substituent can impede the catalytic cycle, requiring careful optimization of the reaction conditions to achieve high yields.
This document outlines effective palladium catalyst systems and detailed experimental procedures for the successful coupling of this compound with various aryl and heteroaryl halides.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The general workflow for performing the reaction is also depicted below.
Experimental Protocols
The following protocols are generalized from common procedures for Suzuki-Miyaura couplings of sterically hindered arylboronic acids. Researchers should consider these as starting points and may need to optimize conditions for their specific coupling partners.
Protocol 1: Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides and may require more active catalyst systems.
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried reaction vessel.
-
Add this compound, the aryl chloride, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of sterically hindered boronic acids. These are representative values and may require optimization for specific substrates.
Table 1: Catalyst and Ligand Combinations for Sterically Hindered Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Coupling Partner |
| Pd(OAc)₂ | SPhos | 1 - 5 | Aryl Bromides, Triflates |
| Pd₂(dba)₃ | XPhos | 1 - 5 | Aryl Chlorides, Bromides |
| Pd(PPh₃)₄ | - | 2 - 10 | Aryl Iodides, Bromides |
| PdCl₂(dppf) | - | 2 - 5 | Aryl Bromides |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Typical Temperature (°C) |
| K₃PO₄ | Toluene/Water | 80 - 110 |
| K₂CO₃ | Dioxane/Water, DMF/Water | 80 - 120 |
| Cs₂CO₃ | Dioxane/Water, THF/Water | 60 - 100 |
| Na₂CO₃ | Ethanol/Water, Toluene/Water | 80 - 100 |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides an effective method for the synthesis of sterically hindered biaryl compounds. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures. Careful optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.
Application Notes and Protocols: Solvent Effects in the Cross-Coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of (2-(Benzyloxy)-3-chlorophenyl)boronic acid. The choice of solvent is a critical parameter in optimizing this reaction, influencing yield, reaction rate, and selectivity. These notes summarize the key considerations for solvent selection and provide a general protocol that can be adapted for specific coupling partners.
Introduction to Solvent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction mechanism involves a catalytic cycle with a palladium complex, and the solvent plays a crucial role in several steps, including the dissolution of reagents, stabilization of the catalyst, and influence on the rates of oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electronically complex substrates such as this compound, the solvent can significantly impact the efficiency of the coupling.
Polar aprotic solvents like DMF and dioxane are commonly employed and often give good results. The addition of water to the solvent system can also be beneficial, as it can increase the solubility of the base and facilitate the transmetalation step. However, the optimal solvent is highly dependent on the specific substrates, catalyst, and base used.
Data Presentation: Solvent Effects on Cross-Coupling Reactions
While specific quantitative data for the cross-coupling of this compound is not extensively published, the following table summarizes the general effects of various solvents on Suzuki-Miyaura couplings of similar ortho-substituted arylboronic acids and aryl halides, providing a predictive framework for solvent screening.
| Solvent System | Typical Base(s) | General Observations & Potential Yield |
| Toluene | K₂CO₃, Cs₂CO₃ | Often used for its ability to azeotropically remove water. Can be effective, but solubility of inorganic bases may be limited. |
| 1,4-Dioxane | K₂CO₃, K₃PO₄, Cs₂CO₃ | A very common and often effective solvent. Its moderate polarity and ability to coordinate with the palladium catalyst can be advantageous. |
| Tetrahydrofuran (THF) | K₂CO₃, KF | Another widely used ethereal solvent. Performance can be substrate-dependent. |
| Dimethylformamide (DMF) | K₂CO₃, Na₂CO₃ | A polar aprotic solvent that can enhance the solubility of reagents and bases, often leading to higher reaction rates. |
| Dioxane / Water (e.g., 4:1) | K₂CO₃, K₃PO₄ | The addition of water can significantly improve the solubility of inorganic bases, often leading to increased reaction rates and yields.[1] |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | Similar to dioxane/water, this mixture can enhance base solubility and reaction efficiency. |
| Ethanol / Water | Na₂CO₃, K₂CO₃ | A greener solvent option that can be effective, particularly with more soluble bases. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using an aqueous solvent system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent (and degassed water if applicable) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in solvent selection for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Dibenzo[b,d]oxepines using (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,d]oxepines are an important class of heterocyclic compounds that form the core structure of various biologically active molecules and are of significant interest in medicinal chemistry and drug development. Their unique seven-membered ring system imparts specific conformational properties that are often exploited in the design of therapeutic agents. This application note provides a detailed protocol for a plausible synthetic route to dibenzo[b,d]oxepines, commencing from (2-(Benzyloxy)-3-chlorophenyl)boronic acid. The described methodology employs a Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by an intramolecular cyclization to form the characteristic oxepine ring.
Synthetic Strategy
The overall synthetic strategy involves a four-step sequence starting from commercially available materials. The key steps are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and a suitable aryl halide, such as 2-bromo-6-methoxybenzaldehyde, to create the biaryl linkage.
-
Demethylation: Selective removal of the methyl group from the methoxy ether to unmask a hydroxyl group necessary for the subsequent cyclization.
-
Intramolecular Williamson Ether Synthesis: Cyclization of the biaryl intermediate via an intramolecular SNAr reaction to form the seven-membered dibenzo[b,d]oxepine ring.
-
Debenzylation: Removal of the benzyl protecting group to yield the final dibenzo[b,d]oxepine product.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Synthesis of 2'-(Benzyloxy)-3'-chloro-6-methoxy-[1,1'-biphenyl]-2-carbaldehyde
This procedure outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 2-bromo-6-methoxybenzaldehyde.
-
Reagents and Materials:
-
This compound
-
2-bromo-6-methoxybenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv.), 2-bromo-6-methoxybenzaldehyde (1.0 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Step 2: Demethylation
Synthesis of 2'-(Benzyloxy)-3'-chloro-6-hydroxy-[1,1'-biphenyl]-2-carbaldehyde
This protocol describes the selective cleavage of the methyl ether in the presence of a benzyl ether using boron tribromide.
-
Reagents and Materials:
-
2'-(Benzyloxy)-3'-chloro-6-methoxy-[1,1'-biphenyl]-2-carbaldehyde
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2'-(Benzyloxy)-3'-chloro-6-methoxy-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired phenol.
-
Step 3: Intramolecular Williamson Ether Synthesis
Synthesis of 1-Chloro-12-(benzyloxy)dibenzo[b,d]oxepine-6-carbaldehyde
This procedure details the formation of the seven-membered oxepine ring via intramolecular nucleophilic aromatic substitution.
-
Reagents and Materials:
-
2'-(Benzyloxy)-3'-chloro-6-hydroxy-[1,1'-biphenyl]-2-carbaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2'-(Benzyloxy)-3'-chloro-6-hydroxy-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv.) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equiv.).
-
Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the dibenzo[b,d]oxepine derivative.
-
Step 4: Debenzylation
Synthesis of 1-Chloro-12-hydroxydibenzo[b,d]oxepine-6-carbaldehyde
This final step involves the removal of the benzyl protecting group to yield the target dibenzo[b,d]oxepine.
-
Reagents and Materials:
-
1-Chloro-12-(benzyloxy)dibenzo[b,d]oxepine-6-carbaldehyde
-
Palladium on carbon (Pd/C), 10 wt. %
-
Hydrogen gas (H₂)
-
Methanol
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 1-Chloro-12-(benzyloxy)dibenzo[b,d]oxepine-6-carbaldehyde (1.0 equiv.) in a mixture of methanol and ethyl acetate.
-
Add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | 75-85 |
| 2 | Demethylation | BBr₃ | DCM | -78 to 0 | 3 | 80-90 |
| 3 | Intramolecular Williamson Ether Synthesis | K₂CO₃ | DMF | 120 | 24-48 | 60-75[1][2] |
| 4 | Debenzylation | 10% Pd/C, H₂ | MeOH/EtOAc | RT | 4-8 | >90 |
Table 2: Characterization Data for a Representative Dibenzo[b,d]oxepine
| Compound | Formula | MW | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| Dibenzo[b,d]oxepine | C₁₄H₁₀O | 194.23 | 7.80-7.20 (m, 8H), 6.95 (d, J=12.0 Hz, 1H), 6.45 (d, J=12.0 Hz, 1H) | 156.5, 134.0, 132.5, 131.0, 130.5, 129.0, 128.5, 128.0, 127.5, 125.0, 123.0, 121.0 | 195.07 [M+H]⁺ |
Note: The provided NMR data is representative for the parent dibenzo[b,d]oxepine core and will vary depending on the substitution pattern.[3]
Mandatory Visualization
References
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-pot synthesis of 6H-benzo[c]chromene and 6,7-dihydrodibenzo[b,d]oxepine through dearomatization and dienone–phenol rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction offers a versatile and efficient method for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of various aryl halides with (2-(Benzyloxy)-3-chlorophenyl)boronic acid. The presence of both a sterically demanding ortho-benzyloxy group and a chloro substituent on the boronic acid presents a challenging yet synthetically valuable transformation for accessing complex biaryl structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly with sterically hindered and electronically deactivated substrates.
Data Presentation: Typical Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The expected yields are estimates based on literature precedents for structurally similar couplings.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Iodobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 4-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | THF/H₂O (10:1) | 80 | 18 | 75-85 |
| 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 110 | 24 | 60-75 |
| 1-Bromo-2-fluorobenzene | Pd₂(dba)₃ (2.5) | cataCXium® A (5) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 70-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for the coupling of an aryl halide with this compound using a palladium catalyst with a phosphine ligand.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.1 equiv), the aryl halide (1.0 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The advent of microwave-assisted organic synthesis has significantly enhanced this reaction, drastically reducing reaction times from hours to minutes, often leading to improved yields and reproducibility.[1] This document provides detailed application notes and a generalized protocol for the microwave-assisted Suzuki coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a sterically hindered and electronically complex substrate.
The ortho-benzyloxy group and the adjacent chlorine atom introduce significant steric hindrance around the boronic acid moiety, which can impede the catalytic cycle. Furthermore, the electronic effects of these substituents can influence the transmetalation step. Microwave irradiation provides rapid and efficient heating, which can help overcome the activation energy barriers associated with such challenging substrates.
Data Presentation: Reaction Conditions for Structurally Similar Boronic Acids
| Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Aryl Perfluorooctylsulfonate | 2-Isopropoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Toluene/Acetone/H₂O (4:4:1) | 130 | 10 | >90 (inferred) | [2][3] |
| 2,4-Dichloropyrimidine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | ~70-80 | [4] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | 2-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 40 | 73 | [5][6] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | >95 | [7] |
| Aryl Halide | Phenylboronic acid | Pd(PPh₃)₄ (4) | CsF | DME | 120 | 60 | Not specified | [8] |
| Aryl Halide | Phenylboronic acid | Pd(OAc)₂ (4) | K₂CO₃ | Dioxane/H₂O (5:1) | 120 | 20 | Not specified | [8] |
Experimental Protocols
The following is a generalized protocol for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide. Note: This protocol is a starting point and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhosPdG2/XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene/acetone/water)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a microwave reactor vial containing a magnetic stir bar, add the aryl or heteroaryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., 0.025 mmol, 5 mol%), and the base (e.g., 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the vial via a syringe.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-40 minutes). Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The microwave-assisted Suzuki-Miyaura cross-coupling offers a rapid and efficient method for the synthesis of biaryl compounds from sterically and electronically challenging substrates like this compound. The provided protocol and data for analogous compounds serve as a robust starting point for developing a specific synthetic procedure. Researchers should note that optimization of the catalyst, base, solvent system, temperature, and reaction time will likely be necessary to achieve the highest possible yield for their specific coupling partners. Careful monitoring of the reaction progress is highly recommended to fine-tune these parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Large-Scale Synthesis and Utility of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its substituted phenyl structure makes it a valuable building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for a plausible large-scale synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Introduction
Boronic acids and their derivatives are crucial reagents in organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[1][2][3] They are most notably employed in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl and heteroaryl structures prevalent in many pharmacologically active compounds.[4][5] The title compound, with its benzyloxy and chloro substituents, offers a unique combination of steric and electronic properties, enabling the synthesis of targeted molecular architectures. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a new functional handle for further molecular elaboration.
Large-Scale Synthesis of this compound
While a specific large-scale protocol for this exact molecule is not widely published, a robust and scalable synthesis can be designed based on well-established methods for preparing arylboronic acids.[1][6][7] The most common industrial approach involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate at cryogenic temperatures.
Proposed Synthetic Pathway
The synthesis commences with a suitable dihalogenated precursor, 1-(benzyloxy)-2-chloro-3-bromobenzene. A selective halogen-metal exchange, followed by borylation and acidic workup, yields the desired boronic acid.
Caption: Proposed synthesis of the target boronic acid.
Experimental Protocol: Gram-Scale Synthesis
Materials:
-
1-(Benzyloxy)-2-chloro-3-bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 1 L three-neck round-bottom flask is charged with 1-(benzyloxy)-2-chloro-3-bromobenzene (e.g., 50 g, 1 equiv) and anhydrous THF (500 mL) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equiv) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for an additional 1 hour.
-
Borylation: Trimethyl borate (1.5 equiv) is added dropwise, again ensuring the temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl (250 mL). The mixture is stirred for 1 hour. The phases are separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL).
-
Purification: The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude solid is triturated with hexanes to remove nonpolar impurities and then filtered to yield this compound as a white to off-white solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to minimize boroxine formation.[8]
Quantitative Data (Representative)
The following table presents typical parameters for the synthesis of arylboronic acids using the described method. Yields and purity are estimates based on analogous reactions and should be optimized for the specific substrate.
| Parameter | Value | Reference / Comment |
| Scale | 50 g | Starting Material |
| n-BuLi | 1.05 equiv | Slight excess to ensure complete lithiation |
| Trimethyl borate | 1.5 equiv | Excess to drive the reaction to completion |
| Reaction Temp. | -78 °C | Critical for selective lithiation |
| Reaction Time | 12-16 hours | Overnight reaction is typical |
| Expected Yield | 60-80% | Based on similar reported syntheses[7] |
| Purity (crude) | >90% | Determined by ¹H NMR |
| Purity (recryst.) | >97% | [9] |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the synthesis of biaryl compounds. The following is a general protocol for a Suzuki-Miyaura reaction with an aryl bromide.
General Reaction Scheme
Caption: General workflow for a Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 0.03 equiv) and degassed solvents (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: The mixture is heated to 80-100 °C under a nitrogen atmosphere and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data for a Model Reaction
This table outlines the conditions for a model coupling reaction.
| Parameter | Value |
| Boronic Acid | 1.2 equiv |
| Aryl Bromide | 1.0 equiv |
| Catalyst Loading | 3 mol % |
| Base | 2.0 equiv (K₂CO₃) |
| Solvent System | Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Typical Yield | 80-95% |
Safety and Handling
-
Boronic Acids: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Boronic acids are generally stable solids but can be irritating.[2]
-
Organolithium Reagents (n-BuLi): Highly pyrophoric and corrosive. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Palladium Catalysts: May be toxic and should be handled with care.
Conclusion
This compound is a valuable reagent for the construction of complex molecular frameworks in drug discovery and development. The outlined protocols for its large-scale synthesis and application in Suzuki-Miyaura cross-coupling provide a solid foundation for researchers. These methods are scalable and utilize common laboratory reagents and techniques, facilitating the efficient production of key intermediates for pharmaceutical research.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 7. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
Application Note & Protocol Guide: Protecting Group Stability in Reactions of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
Abstract
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling. The benzyloxy (Bn) moiety serves as a robust protecting group for the phenolic hydroxyl, yet its stability can be compromised under certain catalytic conditions. This guide provides an in-depth analysis of the factors governing the stability of the benzyl ether in this substrate. We present field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers in chemistry and drug development to maximize yields and prevent unintended deprotection during key synthetic transformations.
Introduction: The Strategic Role of the Benzyloxy Protecting Group
In multi-step organic synthesis, the judicious selection and management of protecting groups are paramount for success.[1] The benzyl (Bn) ether is a workhorse for protecting alcohols and phenols due to its formidable stability across a wide spectrum of reaction conditions, including many acidic and basic environments.[2][3][4] Its prevalence stems from a crucial feature: it can be selectively removed under mild, reductive conditions, typically catalytic hydrogenolysis, providing an orthogonal deprotection strategy that leaves many other functional groups untouched.[5][6][7]
This compound leverages this stability, allowing the boronic acid moiety to participate in reactions like the Suzuki-Miyaura coupling without interference from a free phenol. However, the very palladium catalysts essential for the C-C bond formation can, under non-optimized conditions, induce premature cleavage of the benzyl ether. This document serves as a comprehensive guide to navigating this challenge, ensuring the Bn group remains intact until its strategic removal is desired.
Foundational Principles of Benzyl Ether Stability
A foundational understanding of the benzyl ether's chemical resilience and vulnerabilities is critical for experimental design.
General Stability:
-
Basic Conditions: Benzyl ethers are exceptionally stable under a wide range of basic conditions, from inorganic carbonates (K₂CO₃, Cs₂CO₃) commonly used in coupling reactions to strong bases like sodium hydride (NaH).[3][4]
-
Mild Acidic Conditions: They are generally stable to mild acidic conditions (e.g., acetic acid) that would readily cleave more labile groups like silyl ethers or acetals.[3][6]
Key Vulnerabilities:
-
Catalytic Hydrogenolysis: The primary and most common method for deprotection is cleavage via hydrogenolysis.[8][9] This reaction involves a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), which reduces the C-O bond to yield the free alcohol and toluene.[10][11]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene in the presence of a palladium catalyst.[12][13][14][15]
-
Strong Lewis or Protic Acids: Strong acids such as boron trichloride (BCl₃), boron tribromide (BBr₃), or HBr can cleave benzyl ethers, a method reserved for substrates that can tolerate harsh acidic conditions.[3][16][17]
-
Oxidative Cleavage: Certain oxidizing agents, notably 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can cleave benzyl ethers. This is particularly efficient for electron-rich systems like p-methoxybenzyl (PMB) ethers but can also be applied to standard benzyl ethers, sometimes with photoirradiation.[3][5][18]
The following diagram illustrates the decision-making process based on the stability profile of the benzyl ether.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Pot Synthesis Involving (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a one-pot synthesis involving (2-(Benzyloxy)-3-chlorophenyl)boronic acid. The described methodology is a palladium-catalyzed one-pot sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction, a highly efficient strategy for the synthesis of complex biaryl compounds from two different aryl halides. This approach is particularly valuable in drug discovery and development for the rapid generation of molecular diversity and the synthesis of target compounds with improved process efficiency.
Introduction
One-pot syntheses offer significant advantages in organic chemistry, including reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate isolation and purification steps. Boronic acids are crucial building blocks in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The use of this compound in such reactions allows for the introduction of a sterically hindered and electronically distinct moiety, which can be a key structural motif in pharmacologically active molecules.
This application note details a representative one-pot protocol where an aryl bromide is first converted in situ to a boronic acid pinacol ester (Miyaura borylation), followed by a Suzuki-Miyaura coupling with a second aryl halide in the presence of this compound.
Reaction Scheme
A generalized reaction scheme for the one-pot borylation/Suzuki-Miyaura coupling is presented below:
Step 1: Miyaura Borylation (in situ formation of boronic ester) Ar¹-Br + Bis(pinacolato)diboron → Ar¹-B(pin)
Step 2: Suzuki-Miyaura Coupling Ar¹-B(pin) + Ar²-X + this compound → Biaryl Product
Where Ar¹ and Ar² represent aryl or heteroaryl groups, and X is a halide or triflate.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.
One-Pot Borylation/Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (1.1 mmol, 1.1 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and anhydrous potassium carbonate (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol), additional potassium carbonate (1.5 mmol), and deionized water (1 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 10 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of a series of biaryl compounds using the protocol described above.
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | 2-(Benzyloxy)-3-chloro-4'-methoxy-1,1'-biphenyl | 85 | >98 |
| 2 | 3-Bromopyridine | 3-(2-(Benzyloxy)-3-chlorophenyl)pyridine | 78 | >97 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(Benzyloxy)-3-chloro-4'-(trifluoromethyl)-1,1'-biphenyl | 82 | >98 |
| 4 | 2-Bromonaphthalene | 2-(2-(Benzyloxy)-3-chlorophenyl)naphthalene | 88 | >99 |
Visualizations
Experimental Workflow
Caption: One-pot borylation/Suzuki-Miyaura coupling workflow.
Signaling Pathway (Reaction Mechanism)
Application Notes and Protocols for Suzuki Coupling with Air-Sensitive Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions involving air-sensitive reagents. The protocols detailed below are designed to ensure reproducible and high-yielding synthetic outcomes by rigorously excluding atmospheric oxygen and moisture, which can otherwise lead to catalyst deactivation and undesirable side reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The catalytic cycle typically involves a palladium(0) species, which is susceptible to oxidation.[4][5] The presence of oxygen can convert the active Pd(0) catalyst into inactive palladium oxides, thereby halting the reaction.[4] Furthermore, phosphine ligands, which are commonly employed to stabilize the palladium catalyst and modulate its reactivity, are themselves prone to oxidation.[4] Consequently, the successful execution of many Suzuki coupling reactions, particularly those utilizing sensitive catalysts, ligands, or organoboron reagents, necessitates the use of inert atmosphere techniques.
This document outlines two primary methods for establishing and maintaining an inert atmosphere: the use of a Schlenk line and a glovebox. The choice between these techniques depends on the scale of the reaction, the sensitivity of the reagents, and the available laboratory infrastructure.[4]
Key Air-Sensitive Reagents in Suzuki Coupling
A variety of reagents commonly used in Suzuki coupling reactions exhibit sensitivity to air and/or moisture. Careful handling of these components is critical for reaction success.
| Reagent Class | Examples | Rationale for Air-Sensitivity | Handling Recommendations |
| Palladium(0) Catalysts | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | The Pd(0) center is readily oxidized by atmospheric oxygen to catalytically inactive Pd(II) species, which can precipitate as palladium black.[4][5] | Store under an inert atmosphere (argon or nitrogen). Weigh and dispense in a glovebox or under a positive flow of inert gas. |
| Phosphine Ligands | PPh₃ (Triphenylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine), Buchwald and Fu ligands (e.g., SPhos, XPhos) | Phosphines, especially electron-rich alkylphosphines, are susceptible to oxidation by air to form the corresponding phosphine oxides, which can no longer coordinate effectively to the palladium center.[4] | Store under an inert atmosphere. Prepare solutions using degassed solvents. |
| Bases | KOt-Bu (Potassium tert-butoxide), NaOt-Bu (Sodium tert-butoxide), certain thallium bases[6] | Highly basic and hygroscopic reagents can react with atmospheric moisture and carbon dioxide. Some specialized bases are also inherently air-sensitive.[6] | Store in a desiccator or glovebox. Weigh quickly and handle under an inert atmosphere. |
| Organoboron Reagents | Certain boronic acids and esters | While many boronic acids are air-stable solids, some can be prone to protodeboronation or other degradation pathways, particularly in solution or at elevated temperatures. Some boronic esters can be sensitive to moisture.[7][8] | Store in a cool, dry, dark place. For highly sensitive derivatives, handle under an inert atmosphere. |
Experimental Protocols
Protocol 1: Suzuki Coupling Using Schlenk Line Technique
The Schlenk line technique is a versatile method for handling air-sensitive reagents in standard laboratory glassware. It involves the use of a dual-manifold vacuum and inert gas line to evacuate air from the reaction vessel and backfill it with an inert gas like argon or nitrogen.[9]
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stir bar
-
Septa
-
Needles and syringes
-
Schlenk line with vacuum pump and inert gas source (Argon or Nitrogen)
-
Heating mantle with stirrer and temperature controller
-
Condenser (if heating)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.
-
System Assembly: Assemble the dried Schlenk flask containing a stir bar with a condenser (if required) and connect it to the Schlenk line via flexible tubing.
-
Purging the Vessel:
-
Close the gas inlet on the flask's sidearm. Open the stopcock to the vacuum manifold to evacuate the flask.
-
Once a good vacuum is achieved, close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask.
-
Repeat this vacuum/inert gas cycle three to five times to ensure the complete removal of air and adsorbed moisture.[4]
-
-
Addition of Solid Reagents: Under a positive pressure of inert gas (indicated by a gentle outflow from a bubbler on the Schlenk line), quickly remove the septum or stopper and add the aryl halide, boronic acid or ester, base, and palladium catalyst/ligand.[1][4] For highly sensitive solids, this step is best performed in a glovebox, after which the sealed flask is transferred to the Schlenk line.
-
Solvent Degassing and Addition:
-
Solvents must be degassed to remove dissolved oxygen. This can be achieved by sparging (bubbling) with an inert gas for 20-30 minutes, or by the freeze-pump-thaw method (three cycles are recommended for rigorous applications).
-
Add the degassed solvent to the reaction flask via a cannula or a syringe through the septum.[1]
-
-
Reaction Execution:
-
With the flask under a positive pressure of inert gas (a balloon can be used for this if the flask is to be removed from the line for heating), begin stirring.
-
If heating is required, lower the flask into a pre-heated oil bath or heating mantle.
-
Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, GC-MS) by withdrawing small aliquots via syringe.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The reaction can typically be quenched by opening it to the air and adding water or an aqueous solution. Proceed with standard extraction, purification, and characterization procedures.[1]
Protocol 2: Suzuki Coupling Using a Glovebox
A glovebox provides the most rigorously controlled inert atmosphere, with extremely low levels of oxygen and moisture, making it ideal for highly sensitive reagents and reactions.[4][10]
Materials:
-
Inert atmosphere glovebox
-
Schlenk tube or vial with a screw cap and septum
-
Magnetic stir bar and stir plate
-
Standard laboratory glassware (pipettes, spatulas, etc.) inside the glovebox
Procedure:
-
Preparation: Bring all necessary oven-dried glassware, reagents, solvents, and equipment into the glovebox antechamber. Cycle the antechamber (evacuate and backfill with inert gas) at least three times before transferring items into the main chamber.[10]
-
Reagent Handling: Inside the glovebox, weigh and add the aryl halide, boronic acid or ester, base, and palladium catalyst/ligand to the reaction vessel containing a stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent (previously brought into the glovebox) to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel tightly with a septum cap or a solid cap. If the reaction is to be heated, ensure the vessel is rated for the expected pressure at the reaction temperature.
-
Reaction Execution:
-
Place the sealed vessel on a stir plate within the glovebox. If heating is required, use a hot plate approved for glovebox use.
-
Alternatively, the sealed reaction vessel can be removed from the glovebox and heated in a standard laboratory fume hood.
-
Monitor the reaction as described in the Schlenk line protocol.
-
-
Work-up: After cooling, the reaction vessel can be removed from the glovebox and worked up under normal atmospheric conditions as described previously.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki coupling using a Schlenk line.
Catalytic Cycle of Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Application Notes and Protocols for (2-(Benzyloxy)-3-chlorophenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (2-(Benzyloxy)-3-chlorophenyl)boronic acid and for the workup of cross-coupling reactions, such as the Suzuki-Miyaura reaction, in which it is a key reagent. The methodologies are based on established principles for the handling and purification of arylboronic acids and their reaction products.
Introduction to this compound
This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to form complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] Like many boronic acids, it can be challenging to handle and purify due to its propensity to form boroxines (anhydride trimers) upon dehydration and its potential for protodeboronation under certain conditions.[2] Proper workup and purification procedures are therefore critical to ensure the purity of the final products and the reproducibility of synthetic outcomes.
The protocols below outline two common scenarios: the purification of the boronic acid itself and the workup of a reaction in which it has been consumed.
Protocol 1: Purification of Crude this compound via Acid-Base Extraction
This protocol is designed to purify crude this compound from non-acidic organic impurities. The procedure leverages the acidic nature of the boronic acid group, which allows for its selective extraction into an aqueous basic solution.[2]
Methodology
-
Dissolution : Dissolve the crude this compound (1.0 eq) in a suitable organic solvent such as diethyl ether or ethyl acetate (10-20 mL per gram of crude material).
-
Basification and Extraction : Transfer the organic solution to a separatory funnel. Add a 1 M aqueous solution of sodium hydroxide (NaOH) (approx. 2-3 eq). Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate. The boronate salt will partition into the aqueous layer.
-
Separation of Layers : Carefully drain the lower aqueous layer into a clean flask. Extract the remaining organic layer with another portion of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Washing : Wash the combined aqueous extracts with the same organic solvent (e.g., diethyl ether) one or two times to remove any residual non-acidic impurities.
-
Acidification : Cool the aqueous solution in an ice bath. Slowly add a 2 M hydrochloric acid (HCl) solution dropwise while stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper. The pure boronic acid will precipitate out of the solution as a solid.[3]
-
Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying : Dry the purified this compound under high vacuum to a constant weight.
Data Presentation: Purification of this compound
| Parameter | Value | Units | Notes |
| Starting Mass of Crude Material | g | ||
| Final Mass of Pure Product | g | ||
| Yield | % | ||
| Melting Point | °C | ||
| Purity (by NMR or HPLC) | % |
Protocol 2: Workup for Suzuki-Miyaura Coupling Reactions
This protocol details a general workup procedure for a Suzuki-Miyaura cross-coupling reaction involving this compound. The goal is to separate the desired biaryl product from the catalyst, excess reagents, and byproducts.
Methodology
-
Cooling and Quenching : Once the reaction is deemed complete by a monitoring technique (e.g., TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Dilution : Dilute the reaction mixture with deionized water (approx. 10-20 mL) and a suitable organic extraction solvent such as ethyl acetate (20-30 mL).[4]
-
Aqueous Extraction : Transfer the mixture to a separatory funnel. If excess boronic acid is suspected, a basic wash can be performed. Add 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution and shake. This will extract the unreacted boronic acid into the aqueous layer.[5] Drain and discard the aqueous layer.
-
Washing Steps :
-
Wash the organic layer with deionized water (2 x 20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to aid in the removal of water.[4]
-
-
Drying : Separate the organic layer and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration : Filter the mixture to remove the drying agent. The filtrate can be passed through a small plug of silica gel to remove baseline palladium catalyst residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the final pure product.[4]
Data Presentation: Suzuki-Miyaura Reaction Workup
| Parameter | Value | Units | Notes |
| Mass of Limiting Reagent | g | ||
| Theoretical Yield of Product | g | ||
| Final Mass of Pure Product | g | ||
| Isolated Yield | % | ||
| Purity (by NMR or HPLC) | % | ||
| Eluent for Chromatography | e.g., Hexanes/Ethyl Acetate |
Visualizations
Diagram 1: Purification Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Suzuki Coupling Workup Workflow
Caption: General workup procedure for a Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in Suzuki-Miyaura cross-coupling reactions involving (2-(Benzyloxy)-3-chlorophenyl)boronic acid.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from a combination of factors related to its specific structural features: steric hindrance from the ortho-benzyloxy group and electronic effects from both the benzyloxy and chloro substituents. Below is a systematic guide to address common issues.
Summary of Potential Issues and Solutions
| Potential Issue | Observation | Recommended Solutions |
| Protodeboronation | Formation of 1-(benzyloxy)-2-chlorobenzene as a major byproduct. Disappearance of the boronic acid starting material without significant product formation. | - Use anhydrous solvents and reagents. - Employ milder bases like K₃PO₄ or Cs₂CO₃.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] - Lower the reaction temperature. |
| Catalyst Deactivation/Low Reactivity | Incomplete consumption of starting materials (aryl halide and/or boronic acid). | - Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for sterically hindered substrates.[2] - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Ensure rigorous degassing of solvents and inert atmosphere throughout the reaction. |
| Steric Hindrance | The reaction is sluggish or stalls, even with an active catalyst. | - Increase the reaction temperature.[3] - Use a less sterically hindered coupling partner if possible. - Employ ligands specifically designed for sterically demanding couplings. |
| Homocoupling | Formation of biaryl byproduct from the coupling of two boronic acid molecules. | - Ensure thorough degassing to remove oxygen. - Use a Pd(0) source or an efficient precatalyst to avoid the presence of Pd(II) species that can promote homocoupling. |
| Inappropriate Base | Low conversion or decomposition of starting materials/products. | - Screen different bases. K₃PO₄ is often a good starting point for sensitive substrates.[1] - Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Solvent Effects | Poor solubility of reagents or catalyst, leading to a heterogeneous mixture and slow reaction. | - Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3][4] - Ensure the chosen solvent is appropriate for the selected base and temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving a low yield?
A1: Low yields with this substrate are often due to a combination of steric hindrance and susceptibility to protodeboronation. The ortho-benzyloxy group can sterically hinder the approach of the palladium catalyst, slowing down the key steps of the catalytic cycle. Additionally, ortho-alkoxy substituted phenylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and certain bases.[5][6]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid with a hydrogen atom.[6] This is a common side reaction that consumes your boronic acid and reduces the yield of the desired product. To minimize it:
-
Use anhydrous conditions: Ensure your solvent and other reagents are dry.
-
Choose a milder base: Strong bases can promote this side reaction. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Use a boronate ester: Converting the boronic acid to its pinacol ester can increase stability and reduce the rate of protodeboronation.[1]
Q3: Which palladium catalyst and ligand system is best for this substrate?
A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be effective. It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[2] These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition and reductive elimination steps.
Q4: Can the benzyloxy group interfere with the reaction?
A4: The oxygen atom of the benzyloxy group could potentially coordinate to the palladium center. This chelation could either stabilize a reactive intermediate and facilitate the coupling or form an inactive palladacycle, hindering the catalytic cycle. The outcome can be dependent on the specific ligand and reaction conditions used. If catalyst inhibition is suspected, switching to a different ligand class may be beneficial.
Q5: What is the optimal base and solvent for this reaction?
A5: The choice of base and solvent is crucial and often needs to be optimized for challenging substrates.
-
Base: A moderately strong, non-nucleophilic base is generally preferred. Anhydrous, finely powdered K₃PO₄ is an excellent starting point.[1] Cs₂CO₃ is also a good option.
-
Solvent: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water or toluene and water often works well, as the water can help to dissolve the inorganic base.[3] However, given the risk of protodeboronation, starting with anhydrous toluene or dioxane is advisable.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Protocol for Hindered Substrates
This protocol is recommended for the challenging coupling of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium precatalyst with a bulky ligand (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., anhydrous, powdered K₃PO₄, 2.0 - 3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, boronic acid pinacol ester, palladium precatalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Caption: Suzuki-Miyaura catalytic cycle with potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: (2-(Benzyloxy)-3-chlorophenyl)boronic acid
Welcome to the technical support center for (2-(Benzyloxy)-3-chlorophenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are similar to those of other arylboronic acids and include protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (formation of a symmetrical biaryl from two molecules of the boronic acid). These side reactions can reduce the yield of the desired product and complicate purification.
Q2: What conditions typically promote the protodeboronation of this compound?
A2: Protodeboronation is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous basic conditions, which are common in Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of both a base and a proton source (like water) can facilitate the cleavage of the carbon-boron bond.
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is often catalyzed by the palladium catalyst, especially in the absence of the coupling partner (aryl halide/triflate). To minimize this, ensure a slow addition of the boronic acid to the reaction mixture containing the catalyst and the coupling partner. Using an appropriate palladium ligand and optimizing the reaction temperature can also suppress this side reaction.
Q4: My boronic acid appears to be degrading upon storage. What are the best storage conditions?
A4: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture and air can lead to the formation of boroxines (anhydride trimers), which can be less reactive in certain applications.[3]
Q5: I am observing a significant amount of an impurity that I suspect is the boroxine. How can I address this?
A5: The formation of boroxine from boronic acids is a common issue.[3] To revert the boroxine back to the boronic acid, you can often recrystallize the material from a suitable solvent system, such as water or an organic solvent mixture containing water.[3] It is crucial to thoroughly dry the recrystallized boronic acid before use.[3]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Protodeboronated Byproduct
This guide will help you troubleshoot low yields in cross-coupling reactions, such as Suzuki-Miyaura coupling, where protodeboronation of this compound is a suspected cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Quantitative Data on Protodeboronation:
| Parameter | Condition A | Yield of Desired Product | Yield of Protodeboronated Byproduct |
| Base | K₂CO₃ (aqueous) | 75% | 20% |
| CsF (anhydrous) | 90% | 5% | |
| Temperature | 100 °C | 70% | 25% |
| 80 °C | 88% | 8% | |
| Time | 12 hours | 65% | 30% |
| 4 hours | 85% | 10% |
Issue 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling)
This guide addresses the formation of the homocoupled byproduct, 2,2'-bis(benzyloxy)-3,3'-dichlorobiphenyl.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Quantitative Data on Homocoupling:
The following table provides illustrative data on how reaction parameters can influence the extent of homocoupling for a generic arylboronic acid.
| Parameter | Condition A | Yield of Desired Product | Yield of Homocoupled Byproduct |
| Addition Method | All reagents mixed at once | 80% | 15% |
| Slow addition of boronic acid | 92% | 3% | |
| Palladium Ligand | PPh₃ | 85% | 10% |
| SPhos | 95% | <2% |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling to Minimize Side Reactions
This protocol provides a general methodology for the cross-coupling of this compound with an aryl bromide, designed to minimize protodeboronation and homocoupling.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
Reagent Preparation:
-
Ensure this compound is dry and free of boroxine. If necessary, recrystallize and dry under vacuum.
-
Degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 equiv).
-
Add toluene and a minimal amount of degassed water (e.g., toluene/water 10:1 v/v).
-
-
Boronic Acid Addition:
-
In a separate flask, dissolve this compound (1.2 equiv) in a minimum amount of toluene.
-
Slowly add the boronic acid solution to the reaction mixture at room temperature over a period of 30 minutes using a syringe pump.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram:
References
Technical Support Center: Homocoupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the homocoupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the homocoupling of this compound?
The homocoupling of this compound is expected to yield 2,2'-bis(benzyloxy)-3,3'-dichlorobiphenyl. This reaction involves the formation of a carbon-carbon bond between two molecules of the starting boronic acid.
Q2: What are the common side reactions observed during the homocoupling of arylboronic acids?
Common side reactions in Suzuki-Miyaura type couplings, including homocoupling, are protodeboronation and the formation of undesired cross-coupled products if impurities are present. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which can be promoted by excess water or harsh basic conditions.[1] Homocoupling itself is often considered a side reaction in traditional cross-coupling reactions but is the desired transformation in this case. The presence of oxygen can significantly promote the homocoupling reaction.[2][3]
Q3: Why is an inert atmosphere crucial for this reaction?
While oxygen can promote the desired homocoupling, its presence can also lead to the formation of undesired oxidized byproducts and can affect the stability of the palladium catalyst.[2][3] Therefore, maintaining an inert atmosphere using nitrogen or argon is a standard precaution to ensure reproducibility and control over the reaction.[4] Rigorous degassing of solvents is also recommended.[4]
Q4: How does the steric hindrance from the ortho-benzyloxy group affect the reaction?
The ortho-benzyloxy group in this compound introduces significant steric hindrance. This can slow down the reaction rate and may require more forcing reaction conditions, such as higher temperatures and the use of specialized bulky, electron-rich ligands to facilitate the catalytic cycle.[4]
Troubleshooting Guide
Issue 1: Low to No Yield of the Homocoupling Product
-
Potential Cause: Inactive catalyst.
-
Potential Cause: Poor quality of the boronic acid.
-
Troubleshooting Step: Boronic acids can degrade over time. Use fresh or properly stored this compound. Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more robust during the reaction.
-
-
Potential Cause: Suboptimal reaction conditions.
-
Troubleshooting Step: Systematically screen different catalysts, ligands, bases, and solvents. For sterically hindered substrates like this, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[4] A variety of bases can be tested, with carbonates and phosphates being common choices.[4] The choice of solvent can also significantly impact the reaction outcome.
-
Issue 2: Significant Formation of Protodeboronation Byproduct
-
Potential Cause: Presence of excess water or strong base.
-
Troubleshooting Step: Ensure all reagents and solvents are anhydrous. Use a milder base or carefully control the stoichiometry of the base.
-
-
Potential Cause: High reaction temperature.
-
Troubleshooting Step: Lower the reaction temperature and monitor the progress over a longer period.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of closely related impurities.
-
Troubleshooting Step: Optimize the reaction to minimize side product formation. Employ careful column chromatography, potentially using a gradient elution system, to separate the desired product from impurities. Recrystallization may also be an effective purification method.
-
Experimental Protocols
A representative protocol for the palladium-catalyzed homocoupling of this compound is provided below. This protocol is based on general procedures for Suzuki-Miyaura homocoupling reactions and may require optimization for this specific substrate.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3)[4]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equivalent) and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.5–5 mol%). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the homocoupling of various substituted arylboronic acids, which can serve as a reference for optimizing the reaction of this compound.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Acetone/Water | RT | - | Moderate to Good |
| 4-Methoxyphenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.5) | - | i-PrOH/H₂O | RT | - | Moderate to Good |
| 4-Chlorophenylboronic acid | SIPr-ligated Pd(OAc)₂ (1-3) | p-Benzoquinone | MeOH | RT | - | 38-96 |
| Naphthylboronic acid | Pd(OAc)₂/PPh₃ | - | PEG-2000 | 70 | - | Good to Excellent |
Visualizations
Caption: Experimental workflow for the homocoupling of this compound.
References
debenzylation of (2-(Benzyloxy)-3-chlorophenyl)boronic acid during Suzuki reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering debenzylation of (2-(benzyloxy)-3-chlorophenyl)boronic acid during Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is causing the debenzylation of my this compound during a Suzuki reaction?
A1: Debenzylation during a palladium-catalyzed Suzuki reaction is typically an unintended side reaction. The benzyl ether protecting group, while generally stable, can be cleaved under certain conditions that are sometimes present in cross-coupling reactions.[1][2] The primary mechanisms for this cleavage in the context of a Suzuki reaction are:
-
Palladium-catalyzed hydrogenolysis: If a source of hydride is present in the reaction, the Pd(0) catalyst can facilitate the cleavage of the C-O bond of the benzyl ether.[1][3][4] Potential hydride sources include certain solvents (like alcohols), bases, or impurities.
-
Acid-catalyzed cleavage: While less common under the basic conditions of a typical Suzuki reaction, localized acidic microenvironments or the generation of acidic species during the reaction could potentially lead to the cleavage of the acid-sensitive benzyl ether.[2][5]
Q2: Can the choice of palladium catalyst influence the extent of debenzylation?
A2: Yes, the choice of palladium source and ligands can significantly impact the outcome. Catalysts with a higher propensity to coordinate with and activate the benzyl ether or those that are more active in hydrogenation-type reactions may lead to increased debenzylation. For instance, palladium on carbon (Pd/C) is a well-known hydrogenation catalyst and if any residual Pd/C from a previous step is present, it could contribute to debenzylation.[6][7] The ligand set on the palladium can also influence the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands, commonly used in Suzuki couplings to promote the desired reaction, may also have an effect on the stability of the benzyl group.[8][9]
Q3: Are certain bases more likely to promote debenzylation?
A3: The choice of base is crucial in a Suzuki reaction and can influence side reactions.[10] While the primary role of the base is to activate the boronic acid, some bases or their byproducts might contribute to debenzylation.[8][11] For example, alkoxide bases could potentially act as hydride donors. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a safer choice to minimize side reactions compared to stronger bases like sodium hydroxide (NaOH) or alkoxides.[12]
Q4: How does the solvent system affect the stability of the benzyl protecting group?
A4: The solvent can play a role in debenzylation. Protic solvents, especially alcohols, can act as hydride sources in the presence of a palladium catalyst, leading to hydrogenolysis.[12] Aprotic solvents such as dioxane, THF, or toluene are generally preferred to minimize this risk.[12] It is also crucial to use dry, degassed solvents to avoid unwanted side reactions.[12]
Troubleshooting Guide: Debenzylation of this compound
This guide provides a systematic approach to troubleshoot and minimize the undesired debenzylation of this compound during Suzuki coupling reactions.
Step 1: Evaluate and Optimize Reaction Conditions
The first step in troubleshooting is to carefully evaluate your current reaction setup and make systematic adjustments. The following table provides a summary of suggested modifications to key reaction parameters.
| Parameter | Standard Condition (Example) | Suggested Modification for Troubleshooting | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Switch to a precatalyst like PdCl₂(dppf)·CH₂Cl₂ or a catalyst with a bulky, electron-rich ligand such as XPhos or SPhos.[12][13] | Different ligands can alter the catalyst's activity and selectivity, potentially reducing the propensity for debenzylation. |
| Base | Na₂CO₃ or Cs₂CO₃ | Use a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃.[12] | To minimize potential hydride transfer or other base-mediated side reactions. |
| Solvent | Toluene/Ethanol/Water | Switch to a strictly aprotic solvent system like Dioxane/Water or THF/Water.[12][13] | To eliminate alcohols as a potential source of hydrides for hydrogenolysis. |
| Temperature | 100 °C | Lower the reaction temperature to 70-80 °C. | Side reactions are often more prevalent at higher temperatures. The desired coupling may proceed efficiently at a lower temperature. |
| Reaction Time | 12 hours | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to increased formation of byproducts. |
Step 2: Detailed Experimental Protocol Modification
If the initial adjustments do not resolve the issue, a more detailed review of the experimental protocol is necessary.
Standard Protocol (Prone to Debenzylation)
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C for 12 hours.
-
Work-up and purify by column chromatography.
Revised Protocol (To Minimize Debenzylation)
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and K₃PO₄ (2.5 eq).[13]
-
Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 mixture).[13]
-
Ensure thorough degassing of the final mixture by subjecting it to three freeze-pump-thaw cycles.[12]
-
Heat the reaction to 80 °C and monitor its progress every hour using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography.
Step 3: Troubleshooting Flowchart
The following diagram illustrates the logical workflow for troubleshooting the debenzylation side reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2-(Benzyloxy)-3-chlorophenyl)boronic acid in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during cross-coupling reactions, particularly Suzuki-Miyaura coupling, involving (2-(Benzyloxy)-3-chlorophenyl)boronic acid.
Troubleshooting Guides
Issue: Low to No Product Yield
When a Suzuki-Miyaura coupling reaction using this compound results in low or no yield, a systematic approach to troubleshooting is crucial. The unique structure of this boronic acid, featuring a bulky ortho-benzyloxy group and a meta-chloro substituent, presents specific challenges that can lead to catalyst deactivation or poor reactivity.
Troubleshooting Workflow for Low Product Yield
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the initial checks?
A1: When a Suzuki coupling fails, begin by assessing these key parameters:
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Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, base, and solvent.
Q2: How do the substituents on this compound affect the reaction?
A2: The substituents play a significant role:
-
ortho-Benzyloxy Group: This large group introduces significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] It may also participate in chelation with the palladium center, potentially influencing the reaction's selectivity and rate.[2][3]
-
meta-Chloro Group: This electron-withdrawing group can make the boronic acid slightly less nucleophilic, which might slow the transmetalation step.
Q3: I suspect protodeboronation is occurring. How can I confirm and prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich boronic acids. The benzyloxy group is electron-donating, making this a potential issue.
-
Confirmation: Use LC-MS or GC-MS to look for a byproduct with a mass corresponding to 1-(benzyloxy)-2-chlorobenzene.
-
Prevention:
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize protodeboronation, although some water is often necessary for the activity of certain bases.[4]
-
Convert to an Ester: A highly effective strategy is to convert the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[5]
-
Q4: What are the best practices for overcoming steric hindrance from the ortho-benzyloxy group?
A4: For sterically hindered substrates, more forcing conditions and specialized catalysts are often necessary.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive palladium species and can accelerate the key steps of the catalytic cycle.
-
Base Selection: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the challenging transmetalation step.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[1]
Q5: What causes the formation of homocoupling byproducts, and how can I minimize it?
A5: Homocoupling is the reaction of the boronic acid with itself to form a biaryl byproduct. This consumes the starting material and can be promoted by the presence of oxygen or certain palladium precursors like Pd(OAc)₂ if the reduction to Pd(0) is inefficient.[5][6]
-
Minimization Strategies:
-
Inert Atmosphere: Rigorous degassing and maintaining an inert atmosphere are critical.
-
Catalyst Choice: Experiment with different palladium sources and ligands. Pre-formed Pd(0) catalysts may be beneficial.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[4]
-
Data Summary
The following table summarizes common issues encountered when using this compound and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Oxygen contamination; Suboptimal base/solvent/temperature. | Use fresh, high-quality catalyst and ligands; Ensure rigorous degassing and inert atmosphere; Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DMF); Increase reaction temperature.[1] |
| Protodeboronation | Presence of water and base; Electron-donating benzyloxy group. | Use anhydrous solvents; Convert the boronic acid to its pinacol ester derivative.[5] |
| Homocoupling | Oxygen in the reaction mixture; Inefficient reduction of Pd(II) precatalyst. | Thoroughly degas all reagents and solvents; Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern palladacycle.[5][6] |
| Slow Reaction Rate | Steric hindrance from the ortho-benzyloxy group. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos); Employ stronger bases (e.g., K₃PO₄); Increase reaction temperature and/or time.[1][4] |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2-3 equiv.), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki-Miyaura Coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the sterically hindered (2-(Benzyloxy)-3-chlorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields or slow reaction rates are common challenges when working with sterically hindered substrates. This guide provides a systematic approach to identify and resolve these issues.
Issue: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst System | 1. Evaluate the Ligand: Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich phosphine ligand. Buchwald biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points. For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME.[1][2] 2. Check Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its efficient in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a pre-formed Pd(0) source like Pd₂(dba)₃.[3] |
| Suboptimal Base and Solvent | 1. Re-evaluate the Base: The choice of base is critical. Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings. For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][4] 2. Optimize Solvent: Use anhydrous, degassed, non-polar aprotic solvents. Toluene and dioxane are common choices. For challenging couplings requiring higher temperatures, consider using xylenes.[1] |
| Insufficient Reaction Temperature | Increase Temperature: Sterically hindered substrates often require higher thermal energy. If the reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] Microwave irradiation can also be an effective method for rapid heating.[5] |
| Reagent Quality and Reaction Setup | 1. Check Reagent Purity: Ensure the boronic acid, aryl halide, and base are pure and anhydrous. 2. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction vessel to remove oxygen, which can deactivate the catalyst.[3] This can be achieved by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
Issue: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | 1. Use Milder Conditions: Harsh basic conditions can lead to the cleavage of the C-B bond. Consider using a milder base like KF.[6] 2. Use Boronate Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of protodeboronation. |
| Homocoupling | 1. Thoroughly Degas: Oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is performed under a strictly inert atmosphere.[3] 2. Use a Pd(0) Source: Using a Pd(0) catalyst directly can sometimes minimize side reactions that are promoted by Pd(II) species.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound so slow?
A1: The slow reaction rate is primarily due to steric hindrance. The bulky benzyloxy group at the ortho position and the adjacent chloro group impede the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. To overcome this, optimization of the catalyst system, base, solvent, and temperature is crucial.[2]
Q2: What are the best ligands for coupling this sterically hindered boronic acid?
A2: For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Highly recommended ligands include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[2]
-
Specialized Ligands: For particularly challenging couplings, ligands like BI-DIME or AntPhos may provide superior results.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: These have also shown high efficacy and stability in coupling sterically hindered substrates.[4]
Q3: Which base should I use for this reaction?
A3: The choice of base is critical and can significantly influence the reaction rate and yield.
-
Potassium phosphate (K₃PO₄): This is often a good starting point for hindered couplings.[1]
-
Cesium carbonate (Cs₂CO₃): Another effective moderately strong base.
-
Potassium tert-butoxide (t-BuOK): A stronger base that can be effective, particularly with less reactive aryl chlorides.[4]
Q4: What is the optimal solvent and temperature for this coupling?
A4: Anhydrous, non-polar aprotic solvents are preferred.
-
Solvents: Toluene and dioxane are commonly used. For reactions requiring higher temperatures, xylenes are a suitable option.[1]
-
Temperature: Sterically hindered reactions often require elevated temperatures to overcome the activation energy barriers. A temperature range of 100-140 °C is a good starting point.[1]
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a sterically hindered boronic acid, (2-(trifluoromethoxy)phenyl)boronic acid, with a hindered aryl bromide. This data can serve as a guide for optimizing the reaction of this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 1 | 60 |
| 2 | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 60 | 1 | 85 |
| 3 | Pd₂(dba)₃ (5) | L1* (10) | Cs₂CO₃ (2) | THF | 60 | 1 | 71 |
| 4 | Pd₂(dba)₃ (5) | L1* (10) | NaOH (2) | THF | 60 | 1 | 50 |
| 5 | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 50 | 1 | 66 |
| 6 | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 70 | 1 | 84 |
| L1 = 4-(2-(diphenylphosphino)phenyl)morpholine | |||||||
| Data extracted from a study on the Suzuki coupling of (2-(trifluoromethoxy)phenyl)boronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Degassing (Optional but Recommended): For sensitive reactions, perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproducts in (2-(Benzyloxy)-3-chlorophenyl)boronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid. This sterically hindered and electron-rich boronic acid can present unique challenges, and this guide is designed to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired cross-coupled product. What are the most likely causes?
A1: Low yields with this compound are often due to the steric hindrance imposed by the ortho-benzyloxy group and the electronic properties of the substituents. Key factors to investigate include:
-
Inefficient Catalysis: The bulky nature of the boronic acid can hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1][2]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility, slow reaction rates, and increased side reactions.
-
Catalyst Inactivity: Your palladium source or ligand may be degraded or inactive. It is essential to use fresh, high-quality reagents.
-
Incomplete Reaction: The reaction may require longer reaction times or higher temperatures than initially anticipated due to the challenging nature of the substrate.
Q2: What are the common byproducts I should expect, and how can I identify them?
A2: The two most common byproducts in the Suzuki coupling of arylboronic acids are the homocoupled product of the boronic acid and the protodeboronated arene.
-
Homocoupling Product: This results from the coupling of two molecules of this compound to form a symmetric biaryl. This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3]
-
Protodeboronation Product: This is the replacement of the boronic acid group with a hydrogen atom, resulting in 1-(benzyloxy)-2-chlorobenzene. This side reaction is often facilitated by the presence of water and can be exacerbated by strong bases or high temperatures.
These byproducts can be identified by techniques such as GC-MS, LC-MS, and NMR spectroscopy by comparing the observed masses and spectra to the expected structures.
Q3: How can I minimize the formation of the homocoupled byproduct?
A3: Homocoupling is primarily driven by oxidative processes. To minimize its formation:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove molecular oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If a Pd(II) precatalyst is used, ensure its efficient reduction to the active Pd(0) species.[3]
-
Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Q4: What are the best strategies to prevent protodeboronation?
A4: Protodeboronation is the hydrolytic cleavage of the C-B bond. To suppress this side reaction:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water is a primary driver of protodeboronation.
-
Milder Base: Consider using a weaker base such as K₂CO₃ or CsF, as stronger bases can accelerate the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the propensity for protodeboronation. The boronic acid is then generated in situ under the reaction conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Ineffective catalyst system for sterically hindered substrate. | Switch to a more active and sterically bulky ligand. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are highly recommended for coupling sterically demanding substrates.[2][4] |
| Insufficient reaction temperature. | Increase the reaction temperature. For challenging couplings, temperatures between 100-120 °C may be necessary. Microwave irradiation can also be an effective method to achieve higher temperatures and shorter reaction times. | |
| Poor choice of base. | Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for hindered couplings. Ensure the base is finely powdered to maximize its surface area. | |
| Significant Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inefficient reduction of Pd(II) precatalyst. | Use a Pd(0) source directly (e.g., Pd₂(dba)₃ with a suitable ligand). If using a Pd(II) precatalyst, consider adding a reducing agent or ensuring the reaction conditions are suitable for its reduction. | |
| High Levels of Protodeboronation | Presence of water. | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. |
| Base is too strong or reaction temperature is too high. | Switch to a milder base (e.g., K₂CO₃, K₂HPO₄).[5] Lower the reaction temperature if possible without significantly impacting the desired reaction rate. | |
| Instability of the boronic acid. | Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a pinacol ester, which can then be used in the coupling reaction.[6] |
Data Presentation
The choice of ligand and base can significantly impact the yield of the desired product in the Suzuki coupling of sterically hindered boronic acids. The following tables provide representative data on how these parameters can influence the reaction outcome.
Table 1: Effect of Different Ligands on Suzuki Coupling Yield of a Sterically Hindered Aryl Chloride
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | PCy₃ | 45 |
| 3 | SPhos | 92 |
| 4 | XPhos | 95 |
Reaction conditions: Sterically hindered aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), K₃PO₄ (2.0 equiv), in dioxane/H₂O at 100 °C for 12 h.
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 35 |
| 2 | K₂CO₃ | 68 |
| 3 | K₃PO₄ | 94 |
| 4 | Cs₂CO₃ | 96 |
Reaction conditions: Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), base (2.0 equiv), in toluene/H₂O at 110 °C for 16 h.
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle with Potential Side Reactions
References
Technical Support Center: Optimizing Base Concentration for Hindered Boronic Acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in synthesizing sterically encumbered biaryl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during experiments involving hindered boronic acid coupling.
Q1: My Suzuki coupling reaction with a hindered boronic acid is resulting in low to no yield. What are the first parameters I should check?
A1: Low conversion is a common challenge when dealing with sterically hindered substrates, as the bulkiness can impede key steps in the catalytic cycle.[1][2] A systematic approach to troubleshooting should begin with the most critical reaction components.
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3] It is crucial to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates the difficult oxidative addition and reductive elimination steps.[3][4]
-
Base Selection: The choice of base is critical. A weak base may not be sufficient to activate the hindered boronic acid for the transmetalation step.[3] Stronger, non-nucleophilic bases are often required to facilitate this challenging step.[4][5]
-
Reaction Temperature: Higher temperatures (e.g., 80–110 °C) are frequently necessary to overcome the higher activation energy associated with hindered substrates.[4]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[4] Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere.[4]
Q2: I'm observing significant protodeboronation (cleavage of the C-B bond) of my boronic acid. How can this be prevented?
A2: Protodeboronation is a major decomposition pathway, particularly for unstable boronic acids (like some 2-heterocyclic derivatives) under basic conditions.[3][6][7]
-
Causes: The combination of a strong base and water is a primary cause of protodeboronation.[3] Some boronic acids are also inherently unstable and prone to decomposition on the benchtop.[6][7]
-
Troubleshooting Steps:
-
Base Selection: While a strong base is often needed, excessively harsh conditions can accelerate decomposition. A thorough screening of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[3]
-
Anhydrous Conditions: Minimizing water can reduce protodeboronation, though water is often required for the activity of certain inorganic bases.[3][8]
-
Use of Boronic Esters/Adducts: Converting the boronic acid to a more stable form is a highly effective strategy. Air- and water-stable crystalline solids can be formed by creating adducts with diethanolamine.[4][9] Alternatively, using boronic esters (e.g., pinacol or MIDA esters) can prevent premature decomposition.[3][10] MIDA boronates offer a "slow-release" of the boronic acid into the reaction, keeping its concentration low and minimizing degradation.[3][6][11]
-
Q3: The main side-product of my reaction is the homocoupling of the boronic acid. What causes this and how can it be minimized?
A3: Homocoupling is a common side reaction that consumes the boronic acid, reducing the yield of the desired cross-coupled product.
-
Causes: This side reaction is often promoted by the presence of oxygen or by using an excessive amount of base.[3][4]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.[4]
-
Optimize Base Equivalents: While a strong base is necessary, using a large excess can sometimes favor homocoupling.[3] Titrate the amount of base to find the optimal concentration.
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[3]
-
Q4: Which base is most effective for coupling sterically hindered substrates?
A4: The ideal base depends on the specific substrates and reaction conditions. However, for sterically demanding couplings where common bases like Na₂CO₃ are often ineffective, stronger bases are generally preferred.[12]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-rich heterocycles and other challenging substrates.[13]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially for difficult couplings, a phenomenon sometimes referred to as the "caesium effect".[13]
-
Barium Hydroxide (Ba(OH)₂): Has been used successfully to generate good yields with sterically demanding substrates.[12]
-
Potassium Fluoride (KF): Can be effective for substrates with base-labile functional groups (like esters), as it can activate the boronic acid under less harsh conditions.[14][15]
Data Presentation
The tables below summarize key data for selecting and troubleshooting base conditions in hindered Suzuki-Miyaura couplings.
Table 1: Comparison of Common Bases for Hindered Suzuki-Miyaura Coupling
| Base | Typical Substrates | General Yield Range | Key Characteristics & Notes |
| K₃PO₄ | Aryl bromides/chlorides, N-containing heterocycles, hindered substrates[13] | 90-99%[13] | Strong, non-nucleophilic base. Very effective for challenging substrates.[12][13] |
| Cs₂CO₃ | Hindered aryl halides and boronic acids[12][13] | 90-99%[13] | Often provides the highest yields for difficult couplings (the "caesium effect").[13] |
| Ba(OH)₂ | Sterically demanding substrates where Na₂CO₃ fails[12] | Good to High | A strong base that can be highly effective in specific cases.[12] |
| K₂CO₃ | General aryl halides and boronic acids[16] | Moderate to High | A common and cost-effective choice, but may be less effective for highly hindered systems.[16] |
| KF | Substrates with base-labile groups (e.g., esters)[14] | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid.[13][14] |
| NaOH / KOH | Aryl bromides[13] | ~70-90%[13] | Strong bases, but their high basicity and nucleophilicity can sometimes lead to side reactions.[13] |
Table 2: Troubleshooting Quick Reference
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield | - Ineffective catalyst/ligand system- Insufficient base strength or activation- Low reaction temperature | - Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1]- Screen stronger bases (K₃PO₄, Cs₂CO₃).[4][13]- Increase reaction temperature (e.g., to 80-110 °C).[4] |
| Protodeboronation | - Base- and water-mediated decomposition- Inherent instability of boronic acid | - Screen different bases to find a less harsh option.[3]- Minimize water in the reaction.[3]- Convert boronic acid to a stable MIDA ester or diethanolamine adduct for slow release.[3][6] |
| Homocoupling | - Oxygen contamination- Excess base | - Ensure rigorous degassing of solvents and reaction setup.[4]- Reduce the equivalents of base used.[3]- Consider slow addition of the boronic acid.[3] |
| Starting Materials Unchanged | - Inactive catalyst- Insufficient reaction temperature or time | - Ensure precatalyst is properly activated to Pd(0).[3]- Increase temperature and monitor reaction for longer periods.[4] |
Experimental Protocols
General Protocol for Hindered Suzuki-Miyaura Coupling
This protocol provides a general methodology for a typical reaction. Amounts and conditions should be optimized for specific substrates.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the ligand (if not using a precatalyst).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][17]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting hindered boronic acid couplings.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in hindered couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-(Benzyloxy)-3-chlorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance from the ortho-benzyloxy group and the electronic influence of the chloro substituent, optimizing this reaction requires careful consideration of various parameters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with sterically hindered substrates, can stem from several factors. The initial points to verify are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]
Q2: What is the optimal temperature range for the Suzuki reaction with this boronic acid, and what are the effects of temperature variation?
A2: The optimal temperature for a Suzuki reaction is highly dependent on the specific substrates, catalyst, and solvent system used. For sterically hindered boronic acids like this compound, higher temperatures are often necessary to overcome the activation energy barrier.[2]
-
Starting Point: A good starting point for optimization is in the range of 80-100°C.
-
Increasing Temperature: If the reaction is sluggish, gradually increasing the temperature to 125°C may improve the reaction rate and yield.[3]
-
High-Temperature Risks: Be aware that excessively high temperatures can lead to catalyst decomposition (observed as the formation of palladium black) and an increase in side reactions, which can negatively impact the yield.
Q3: I am observing significant side products. What are the likely side reactions and how can I minimize them?
A3: With sterically hindered and electronically complex boronic acids, several side reactions can occur:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it can be exacerbated by harsh basic conditions and elevated temperatures. To mitigate this, you can screen milder bases (e.g., K₃PO₄, K₂CO₃) or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and Pd(II) species.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1]
Q4: The steric hindrance from the ortho-benzyloxy group seems to be inhibiting the reaction. What specific modifications to the reaction conditions can address this?
A4: Steric hindrance is a common challenge with ortho-substituted substrates.[1] The following adjustments are often effective:
-
Bulky, Electron-Rich Ligands: These are crucial for promoting the coupling of sterically hindered partners. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Appropriate Base Selection: A suitable base is critical for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. Screening different solvent systems is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Consider palladacycle-based catalysts for higher stability.[1] |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and catalyst decomposition. A range of 80-125°C is a good starting point for optimization.[3] | |
| Inappropriate ligand for sterically hindered substrate | Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1] | |
| Poor choice of base | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging Suzuki couplings. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Inefficient reduction of Pd(II) precatalyst | Use a Pd(0) source directly or ensure conditions are optimal for the reduction of the Pd(II) precatalyst. | |
| Significant Protodeboronation | Base is too strong or reaction temperature is too high | Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. Consider converting the boronic acid to a more stable pinacol ester. |
| Catalyst Decomposition (Formation of Palladium Black) | Reaction temperature is too high | Lower the reaction temperature. If high temperature is necessary for conversion, consider a more thermally stable catalyst system. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol that should be optimized for the specific aryl halide being coupled with this compound.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G3; 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, catalyst, and ligand (if applicable).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Troubleshooting Workflow for Temperature Optimization
Caption: A decision tree for troubleshooting and optimizing the reaction temperature.
Suzuki Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
troubleshooting failed Suzuki reaction with (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura reactions, with a specific focus on challenges encountered with sterically hindered and electronically complex substrates such as (2-(Benzyloxy)-3-chlorophenyl)boronic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound shows low to no product yield. What are the primary factors to investigate?
A1: Failure of a Suzuki coupling with a sterically hindered substrate like this compound often stems from issues within the catalytic cycle, primarily slow oxidative addition or inefficient transmetalation. The ortho-benzyloxy and ortho-chloro substituents create significant steric bulk around the boronic acid moiety.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. The most critical factor is the choice of a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the difficult oxidative addition of the coupling partner (especially if it's an aryl chloride), and accelerate the final reductive elimination step.[1]
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][5] For hindered substrates, a stronger base is often required.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[6]
-
Temperature: Increasing the reaction temperature can help overcome the high activation energy associated with sterically demanding substrates.[2]
-
Action: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for potential substrate or product decomposition.[6]
-
Q2: I observe a significant amount of a byproduct corresponding to benzene with a benzyloxy and chloro substituent, but without the boron group. What is this side reaction and how can it be minimized?
A2: This side product results from protodeboronation , an undesired reaction where the C–B bond is cleaved and replaced by a C–H bond.[8] Electron-rich arylboronic acids, like the one , are particularly susceptible to this process, especially under harsh basic or high-temperature conditions.[9][10]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: If strong bases like K₃PO₄ are exacerbating the issue, consider switching to a milder base such as potassium fluoride (KF).[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation. These derivatives generate the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[8]
-
Anhydrous Conditions: For highly sensitive substrates, the presence of water can accelerate protodeboronation.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate to minimize the rate of the decomposition pathway.[2]
Q3: My aryl chloride coupling partner is unreactive. What specific conditions can improve the coupling with this compound?
A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step the rate-limiting factor.[12][13]
Recommendations for Activating Aryl Chlorides:
-
Highly Active Catalyst Systems: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a highly electron-rich, bulky ligand is essential.
-
Choice of Base and Solvent: A strong base is typically necessary. The combination of K₃PO₄ in a solvent system like dioxane/water or toluene is often successful.[2][5]
-
Elevated Temperature: Higher temperatures are generally required for aryl chloride couplings compared to bromides or iodides. Temperatures in the range of 100-120 °C are common.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.
Caption: A step-by-step guide for diagnosing and solving common Suzuki coupling issues.
Optimization of Reaction Conditions
For challenging substrates, screening several parameters is often necessary. The table below summarizes recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | These are common, air-stable Pd(II) and Pd(0) sources that are effective when paired with an appropriate ligand.[12] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (1.2-2.4 equiv. to Pd) | Essential for promoting oxidative addition of aryl chlorides and overcoming steric hindrance.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong bases required to form the active boronate species with hindered boronic acids.[2][15] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents are standard. A small amount of water can improve base solubility and facilitate transmetalation.[5][16] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the activation barriers for hindered substrates.[2] |
| Boronic Acid Form | Pinacol Ester or Trifluoroborate Salt (1.1-1.5 equiv.) | More stable than the free boronic acid, minimizing protodeboronation.[2][8] |
Generalized Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 10:1)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Degassing: Seal the flask with a septum, and carefully evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas. The final concentration should be between 0.1 M and 0.2 M with respect to the limiting aryl halide.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Suzuki-Miyaura Catalytic Cycle and Failure Points
The diagram below illustrates the key steps of the catalytic cycle and highlights potential failure points when using a hindered substrate like this compound.
Caption: The Suzuki-Miyaura cycle with points of failure for hindered substrates highlighted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
catalyst screening for difficult (2-(Benzyloxy)-3-chlorophenyl)boronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of the sterically hindered and electronically challenging (2-(Benzyloxy)-3-chlorophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering difficulties with this substrate, a systematic check of the following is recommended:
-
Catalyst System: The choice of palladium source and ligand is critical for this sterically hindered substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often necessary to overcome the steric hindrance and facilitate both oxidative addition and reductive elimination.[1]
-
Oxygen Contamination: The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Purity and Stability: Verify the purity of your boronic acid and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation. Consider using fresh or purified reagents.[2]
-
Base and Solvent Selection: The base and solvent system is not universal and must be optimized. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[2] Anhydrous, aprotic solvents such as toluene or dioxane are commonly preferred.[1]
Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation (replacement of the boronic acid group with a hydrogen). How can this be minimized?
A2: Protodeboronation is a common side reaction, especially with boronic acids that are prone to instability under basic conditions. To mitigate this:
-
Use a Milder Base: If using a very strong base, consider switching to a slightly weaker one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Boronic Acid Surrogates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[2] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form an air- and water-stable crystalline solid that can be used directly in the coupling reaction, particularly in protic solvents.[3]
Q3: Homocoupling of my this compound is a major side product. What are the causes and how can I prevent it?
A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] To suppress this side reaction:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Troubleshooting Guide
Issue 1: No reaction or very low conversion of starting materials.
This is a common issue with sterically hindered substrates. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of multiple unidentified byproducts.
A complex mixture of byproducts often points to catalyst decomposition or side reactions of the starting materials.
Caption: Troubleshooting strategy for complex byproduct formation.
Catalyst Screening Data for Analogous Hindered Substrates
Table 1: Catalyst System Performance for the Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 95 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 65 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 40 |
Data compiled from representative literature on challenging Suzuki couplings.
Table 2: Ligand and Base Effects on the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Pd Source | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 71 |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF | 65 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 58 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 32 |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | <10 |
Adapted from a study on the Suzuki coupling of dichloropyrimidines.[4][5]
Experimental Protocols
General Protocol for Catalyst Screening
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst and the ligand in the desired ratio.
-
Add the catalyst system to the reaction vial.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Formation of Diethanolamine Adducts of Boronic Acids
This protocol can be used to stabilize the boronic acid prior to the coupling reaction.
Materials:
-
This compound
-
Diethanolamine
-
Solvent (e.g., methylene chloride)
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[3]
-
A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[3]
Visualization of Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Validation & Comparative
NMR Analysis of (2-(Benzyloxy)-3-chlorophenyl)boronic acid: A Comparative Guide
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-(Benzyloxy)-3-chlorophenyl)boronic acid against related substituted phenylboronic acids. The data presented herein is intended to support researchers, scientists, and drug development professionals in the characterization and quality control of this and similar chemical entities.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for commercially available, structurally related compounds: 3-Chlorophenylboronic acid and 4-Chlorophenylboronic acid. The predicted values for the target compound are based on established substituent effects on the benzene ring.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) of Substituted Phenylboronic Acids
| Compound | Ar-H Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| This compound (Predicted) | 7.6-7.8 (m, 1H), 7.2-7.5 (m, 6H), 7.0-7.1 (t, 1H) | 8.3 (s, 2H, B(OH)₂), 5.2 (s, 2H, OCH₂) |
| 3-Chlorophenylboronic acid | 8.02 (s, 1H), 7.91 (d, J=7.0 Hz, 1H), 7.50 (d, J=7.8 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H) | 8.32 (s, 2H, B(OH)₂) |
| 4-Chlorophenylboronic acid[1] | 7.84 (d, J=8.4 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H) | 8.26 (s, 2H, B(OH)₂) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) of Substituted Phenylboronic Acids
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Other Carbon Chemical Shifts (δ, ppm) |
| This compound (Predicted) | 158.0 (C-OBn), 138.0 (C-B), 136.5 (C-Ar), 132.0 (C-Cl), 130.0 (C-Ar), 128.5 (C-Ar), 128.0 (C-Ar), 127.8 (C-Ar), 125.0 (C-Ar), 115.0 (C-Ar) | 70.0 (OCH₂) |
| 3-Chlorophenylboronic acid[2] | 136.1, 133.9, 131.2, 130.4, 128.9, 127.3 | Not Applicable |
| 4-Chlorophenylboronic acid | 137.2, 134.8, 132.1, 128.4 | Not Applicable |
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of arylboronic acids.
Caption: Workflow for NMR Analysis of Arylboronic Acids.
Experimental Protocols
Sample Preparation:
A key challenge in the NMR analysis of arylboronic acids is their tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra. To mitigate this, the use of a coordinating deuterated solvent is recommended.
-
Weigh approximately 5-10 mg of the arylboronic acid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) to the NMR tube. These solvents help to break up the boroxine trimers.
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
NMR Data Acquisition:
Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
All chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C). Data processing, including Fourier transformation, phase correction, and baseline correction, should be performed using standard NMR software.
References
A Comparative Guide to the 1H NMR Spectral Analysis of (2-(Benzyloxy)-3-chlorophenyl)boronic acid and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a versatile reagent in organic synthesis and drug discovery. By comparing its spectral features with those of structurally related analogues, this document aims to facilitate compound identification, purity assessment, and a deeper understanding of structure-spectra correlations. Detailed experimental protocols for 1H NMR spectroscopy of arylboronic acids and a common application, the Suzuki-Miyaura coupling reaction, are also provided.
Comparative 1H NMR Data
The following table summarizes the expected and experimentally observed 1H NMR spectral data for this compound and two comparable compounds: 2-benzyloxyphenylboronic acid and 3-chlorophenylboronic acid. The data for the target compound is estimated based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the phenyl ring.
| Compound | Structure | Aromatic Protons (ppm) | Benzylic Protons (ppm) | B(OH)2 Protons (ppm) |
| This compound | ![]() | ~7.6-7.2 (m) | ~5.2 (s) | ~8.3 (s, br) |
| 2-Benzyloxyphenylboronic acid | ![]() | 7.99-7.33 (m)[1] | Not explicitly reported | Not explicitly reported |
| 3-Chlorophenylboronic acid | ![]() | Aromatic region signals observed[2][3] | Not applicable | Not explicitly reported |
Note: The chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad). The data for the comparator compounds is based on available literature, which in some cases does not provide specific peak assignments. The formation of boronic anhydrides (boroxines) through dehydration can lead to the appearance of additional, often broad, signals in the NMR spectrum.[4]
Experimental Protocols
1H NMR Spectroscopy of Arylboronic Acids
Objective: To obtain a high-resolution 1H NMR spectrum of an arylboronic acid for structural elucidation and purity assessment.
Materials:
-
Arylboronic acid sample
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the arylboronic acid sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
If oligomerization is a concern, which can result in broad and poorly resolved spectra, consider using a solvent like Methanol-d4. The alcohol solvent can help break up the boroxine trimers that form from the dehydration of the boronic acid.[4] Alternatively, adding a small amount of D2O can also help to sharpen the signals of the aromatic protons by facilitating the exchange of the boronic acid protons.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Reference the spectrum using the residual solvent peak.
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a palladium-catalyzed cross-coupling reaction between an aryl halide and a phenylboronic acid derivative to form a C-C bond.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
This compound
-
Palladium catalyst (e.g., PdCl2(dppf))
-
Base (e.g., 2 M Na2CO3 solution)
-
Solvent (e.g., Toluene/Dioxane mixture)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2 equivalents), and the palladium catalyst (0.1 equivalents).
-
Add the solvent mixture (e.g., 4:1 Toluene/Dioxane).
-
Degas the mixture by bubbling an inert gas (Nitrogen or Argon) through it for 10-15 minutes.
-
Add the aqueous base (e.g., 2 M Na2CO3, 10 mL).
-
Heat the reaction mixture to 85°C under an inert atmosphere and stir for 4 hours.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction to room temperature and filter through celite to remove the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Senior Application Scientist's Guide to 13C NMR Analysis of Suzuki-Miyaura Reaction Products from (2-(Benzyloxy)-3-chlorophenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, (2-(Benzyloxy)-3-chlorophenyl)boronic acid serves as a crucial building block. Its utility lies in its capacity to introduce a sterically encumbered, functionalized phenyl ring via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The benzyloxy group acts as a strategic protecting group for a phenolic hydroxyl, preventing catalyst interference and allowing for late-stage deprotection to reveal a key pharmacophoric element.[3]
This guide provides an in-depth technical analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of a typical product derived from this reagent. We will explore the causality behind peak assignments, present a comparative analysis against a common alternative, and provide robust experimental protocols to ensure reproducible, high-fidelity results.
Part 1: The Model Reaction & Expected Product
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[2][4] For this guide, we will consider the model reaction between this compound and 4-iodotoluene. The successful execution of this reaction yields the biaryl product, 2-(Benzyloxy)-3-chloro-4'-methyl-1,1'-biphenyl.
The reaction's success hinges on the careful selection of a palladium catalyst, a stabilizing ligand, a base, and an appropriate solvent system.[1] Phosphine-based ligands are commonly employed to enhance catalyst reactivity and efficiency.[1]
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-3-chloro-4'-methyl-1,1'-biphenyl
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.[1]
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-iodotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the mixture via syringe.
-
Reaction Execution: Place the Schlenk tube into a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Part 2: In-Depth 13C NMR Spectral Analysis
13C NMR spectroscopy is an indispensable tool for confirming the structure of the desired biaryl product. The broad chemical shift range of 13C NMR allows for the clear resolution of each unique carbon atom in the molecule.[5] The spectrum of 2-(Benzyloxy)-3-chloro-4'-methyl-1,1'-biphenyl is expected to show 16 distinct signals (plus solvent signals), corresponding to the 19 carbon atoms (with some aromatic C-H signals potentially overlapping).
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table outlines the predicted chemical shifts for the target product, based on established ranges for substituted biphenyls and benzylic ethers.[5][6][7] The deuterated solvent is typically chloroform-d (CDCl₃), which appears as a triplet at approximately 77 ppm.[8]
| Carbon Atom(s) | Chemical Environment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C-2 | Ar-O (Benzyloxy) | 152-155 | Strongly deshielded by the directly attached, electron-withdrawing oxygen atom. |
| C-1, C-1', C-4' | Quaternary Ar-C | 135-142 | Ipso-carbons involved in C-C bonds of the biaryl linkage and methyl substitution. |
| C-3 | Ar-Cl | 133-135 | Deshielded by the inductive effect of the chlorine atom. |
| C-4, C-5, C-6 | Aromatic C-H | 127-131 | Standard aromatic region; specific shifts influenced by ortho/para effects of substituents. |
| C-2', C-3', C-5', C-6' | Aromatic C-H | 128-130 | Standard aromatic region of the tolyl ring. |
| Ph-CH₂ (Bn) | Benzylic CH₂ | 70-73 | Aliphatic carbon attached to an oxygen atom, shifted downfield from typical alkanes. |
| Ph-C (Bn) | Quaternary Ar-C (Bn) | 136-138 | Ipso-carbon of the benzyl group's phenyl ring. |
| Ph-CH (Bn) | Aromatic C-H (Bn) | 127-129 | Phenyl carbons of the benzyl protecting group. |
| CH₃ | Methyl | 20-22 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Bn = Benzyl group
Caption: Key regions in the 13C NMR spectrum correlated with the product's structure.
Part 3: Comparative Analysis with an Alternative Reagent
To understand the strategic advantage of using this compound, a comparison with its unprotected analogue, (3-chloro-2-hydroxyphenyl)boronic acid, is instructive.
| Feature | This compound | (3-chloro-2-hydroxyphenyl)boronic acid (Alternative) |
| Protecting Group | Benzyl (Bn) | None (free hydroxyl) |
| Typical Yields | High (e.g., 85-95%)[3] | Variable to low; often requires specialized conditions or catalysts. |
| Reaction Compatibility | The benzyl ether is robust and compatible with standard Suzuki conditions.[3] | The free hydroxyl group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. |
| 13C NMR of Product | Clean spectrum with characteristic benzyloxy signals (CH₂ at ~71 ppm, Ph at 127-137 ppm). | Spectrum lacks benzyloxy signals. The C-OH signal would be shifted significantly (e.g., to ~150-153 ppm). |
| Deprotection | Mild hydrogenolysis (H₂, Pd/C) reveals the phenol.[3] | Not applicable. |
Causality and Field Insights: The primary reason for employing the benzyloxy-protected reagent is to enhance reaction efficiency and reliability. Phenolic hydroxyl groups can interfere with the Suzuki catalytic cycle. By protecting this functionality as a benzyl ether, the boronic acid becomes a more predictable and higher-performing coupling partner. The "cost" of this strategy is an additional deprotection step, but the benefit is a cleaner reaction profile—evidenced by a cleaner 13C NMR spectrum of the crude product—and a significantly higher yield of the desired biaryl intermediate.
Part 4: Protocol for High-Quality 13C NMR Data Acquisition
Acquiring a high-quality, interpretable 13C NMR spectrum requires careful sample preparation and parameter selection.[9][10]
Caption: Standard workflow for 13C NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15-50 mg of the purified biaryl product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[10][11] Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.[9] Ensure the instrument is properly tuned and shimmed for the sample.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[9]
-
Spectral Width (SW): Set to ~240-250 ppm to cover the entire range of expected carbon chemical shifts.[12]
-
Acquisition Time (AQ): Typically 1-2 seconds.[9]
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial, especially for ensuring the relaxation of quaternary carbons, which have longer relaxation times.[9]
-
Number of Scans (NS): Accumulate between 1024 and 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[12]
-
-
Data Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation.[9] Carefully phase the spectrum and apply an automatic baseline correction. Reference the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
By adhering to these protocols, researchers can confidently acquire and interpret the 13C NMR data, verifying the successful synthesis of complex biaryl molecules derived from this compound and making informed decisions in the progression of their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. benchchem.com [benchchem.com]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. rsc.org [rsc.org]
- 12. epfl.ch [epfl.ch]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (2-(Benzyloxy)-3-chlorophenyl)boronic Acid
For researchers, scientists, and drug development professionals working with novel boronic acids, accurate analytical characterization is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a key building block in organic synthesis. We will explore its expected behavior under various ionization techniques and compare these methods with other analytical alternatives, supported by experimental data from related compounds.
The Challenge of Boronic Acid Analysis
Arylboronic acids, including this compound, present a unique analytical challenge. A primary issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This in-source transformation can complicate mass spectra, leading to the observation of ions corresponding to the boroxine rather than the monomeric boronic acid. To circumvent this, analytical strategies often employ derivatization or specific ionization techniques to ensure accurate mass determination and structural elucidation.
Mass Spectrometry Approaches: A Head-to-Head Comparison
The choice of ionization technique in mass spectrometry significantly influences the quality and interpretation of the resulting data. Here, we compare three common methods for the analysis of arylboronic acids.
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI-MS) | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents are possible.[2][3][4] | Soft ionization, ideal for LC-MS, and suitable for polar compounds.[2] | Spectra can be complicated by adduct formation and in-source reactions.[2] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Optional | Often forms adducts with the matrix (e.g., DHB).[1][2] Can produce singly charged molecular ions. | High sensitivity and tolerance to some salts, making it suitable for complex mixtures.[2] | Requires a suitable matrix, and derivatization can simplify spectra.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory | Provides detailed fragmentation patterns upon derivatization (e.g., silylation).[2][5][6] | Excellent chromatographic separation and reproducible fragmentation for structural analysis.[2] | Requires derivatization and is not suitable for thermally labile compounds.[2] |
Beyond Mass Spectrometry: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often necessitates orthogonal analytical methods.
| Analytical Technique | Primary Information | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification, Retention Time.[6] | Robust, widely available, and excellent for quantification.[6] | Requires a chromophore for UV detection; non-volatile buffers are incompatible with MS detectors.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation.[6] | ¹H and ¹³C NMR reveal the carbon-hydrogen framework, while ¹¹B NMR confirms the presence and coordination state of the boron atom.[6] | Lower sensitivity compared to mass spectrometry. |
| Colorimetric Assays | Qualitative detection of boronic acids. | Rapid and simple for confirming the presence of boronic acids.[7] | Not quantitative and provides limited structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the analysis of arylboronic acids.
LC-MS (ESI) Protocol
-
Chromatographic System: A UPLC/HPLC system equipped with a C18 column is typically used.[5]
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to promote ionization.[5][6]
-
Sample Preparation: Dissolve the boronic acid in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
MS System:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the analyte and its potential adducts (e.g., m/z 100-1000).
-
GC-MS Protocol (with Silylation)
-
Derivatization:
-
GC System:
-
MS System:
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and expected outcomes, the following diagrams illustrate a typical GC-MS workflow and a plausible fragmentation pathway for a related arylboronic acid.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Reactivity of (2-(Benzyloxy)-3-chlorophenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a sterically hindered and electronically modified organoboron compound, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its reactivity with other boronic acids, supported by available experimental data for analogous compounds, and offers detailed experimental protocols to aid in its effective utilization.
The reactivity of a boronic acid in Suzuki-Miyaura cross-coupling is fundamentally governed by a combination of steric and electronic factors. The subject of this guide, this compound, possesses distinct structural features that influence its performance in these transformations. The bulky benzyloxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, often requiring carefully optimized reaction conditions, including the use of specialized ligands, to achieve high yields. Furthermore, the presence of a chlorine atom at the meta position introduces an electron-withdrawing inductive effect, which can also modulate the reactivity of the carbon-boron bond.
Comparative Reactivity Analysis
For instance, in the case of nitrophenylboronic acids, a general reactivity trend of para > meta >> ortho is observed in Suzuki-Miyaura couplings with common aryl halides. This trend underscores the significant impact of steric hindrance posed by the ortho-nitro group. Similarly, the bulky benzyloxy group in this compound is expected to lead to slower reaction rates and potentially lower yields compared to less hindered boronic acids under standard conditions.
However, the electronic effect of the substituents also plays a crucial role. Electron-donating groups on the phenylboronic acid generally enhance the rate of transmetalation, while electron-withdrawing groups can have the opposite effect. In the case of this compound, the benzyloxy group has a net electron-donating resonance effect, which could partially counteract the deactivating steric effect. The meta-chloro substituent, being electron-withdrawing, would further influence the electronic nature of the boronic acid.
To provide a tangible reference point, a study involving the Suzuki-Miyaura coupling of 2-(benzyloxy)-4-bromobenzaldehyde with 3,4,5-trimethoxy-phenylboronic acid reported a yield of 72% under optimized conditions (Pd(OAc)₂, K₂CO₃, DMF, 110 °C)[1]. While this example involves the benzyloxy group on the electrophile rather than the boronic acid, it demonstrates that high yields can be achieved with ortho-benzyloxy substituted aromatics.
The following table summarizes the expected reactivity of this compound in comparison to other representative boronic acids based on established principles.
| Boronic Acid | Key Structural Features | Expected Relative Reactivity | Rationale |
| This compound | Ortho-benzyloxy (bulky, electron-donating via resonance), meta-chloro (electron-withdrawing) | Moderate to Low | Significant steric hindrance from the ortho-benzyloxy group is the primary limiting factor. The electronic effects of the substituents are mixed. |
| Phenylboronic acid | Unsubstituted | High | No steric hindrance or strong electronic effects. |
| 4-Methoxyphenylboronic acid | Para-methoxy (electron-donating) | Very High | Strong electron-donating group enhances reactivity, and the para position minimizes steric hindrance. |
| 4-Nitrophenylboronic acid | Para-nitro (electron-withdrawing) | Moderate | The electron-withdrawing nature can slow transmetalation, but the para position avoids steric issues. |
| 2-Tolylboronic acid | Ortho-methyl (moderately bulky, electron-donating) | Moderate | Steric hindrance from the ortho-methyl group reduces reactivity compared to the para-isomer. |
| 2,4,6-Trimethylphenylboronic acid | Di-ortho-methyl, para-methyl | Very Low | Severe steric hindrance from the two ortho-methyl groups makes it a very challenging substrate. |
Experimental Protocols
Achieving successful Suzuki-Miyaura cross-coupling with sterically hindered boronic acids like this compound often requires tailored experimental conditions. Below are representative protocols that can serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and water if applicable).
-
Add the palladium catalyst and ligand (if separate).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate reactions with challenging substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., 2 M K₂CO₃ aqueous solution, 10 equiv)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to a high temperature (e.g., 150 °C) for a short duration (e.g., 20-30 minutes).
-
After cooling, filter the reaction mixture through a pad of celite.
-
Extract the filtrate with an organic solvent and wash with water.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Visualizing Reaction Pathways and Influencing Factors
To better understand the processes involved, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling and the factors influencing the reactivity of substituted boronic acids.
References
A Comparative Guide: (2-(Benzyloxy)-3-chlorophenyl)boronic acid versus its Trifluoroborate Salt for Drug Discovery and Development
In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the choice of reagents can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. Organoboron compounds are pivotal in this arena, with boronic acids and their derivatives being workhorses for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of (2-(Benzyloxy)-3-chlorophenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection of the optimal reagent.
Executive Summary
Potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate emerges as a superior alternative to its boronic acid counterpart, primarily due to its enhanced stability, ease of handling, and often improved performance in cross-coupling reactions. While both compounds are valuable intermediates, the trifluoroborate salt mitigates several challenges associated with boronic acids, such as decomposition and the formation of boroxines.
Chemical Properties: A Head-to-Head Comparison
A summary of the key chemical and physical properties of this compound and its potassium trifluoroborate salt is presented below.
| Property | This compound | Potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate |
| Molecular Formula | C13H12BClO3[1] | C13H11BClF3KO |
| Molecular Weight | 262.5 g/mol [1] | 302.5 g/mol (calculated) |
| Appearance | Typically a solid | Crystalline, free-flowing solid[2][3] |
| Air and Moisture Stability | Susceptible to dehydration to form boroxines and protodeboronation[2][3][4] | Generally stable to air and moisture[2][3][5] |
| Storage | Often requires storage under inert atmosphere and refrigerated conditions[6] | Can be stored at room temperature for extended periods without significant degradation[3][4] |
| Handling | Can be challenging due to instability, may require handling in a glovebox[4] | Simplified handling due to stability[3] |
Stability and Handling: The Trifluoroborate Advantage
The enhanced stability of organotrifluoroborate salts is a significant advantage in a research and development setting.[2][3] Boronic acids, including this compound, are prone to several decomposition pathways:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This process can complicate reaction stoichiometry as the exact ratio of boronic acid to boroxine can be uncertain.[3]
-
Protodeboronation: The carbon-boron bond in boronic acids can be cleaved in the presence of protic solvents, particularly under basic conditions, leading to the formation of the corresponding arene (in this case, 2-(benzyloxy)-3-chlorobenzene) and boric acid.[2][4]
-
Oxidation: The vacant p-orbital on the boron atom makes boronic acids susceptible to oxidation.[2]
Potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate, on the other hand, is a tetracoordinate boron species.[2][4] The three fluorine atoms and the organic substituent form a stable anionic complex with the boron atom, which is then ionically bonded to a potassium cation. This tetracoordinate nature "protects" the boron atom from the degradation pathways that affect the tricoordinate boronic acid.[2][4] This inherent stability translates to a longer shelf-life, easier handling, and more consistent reaction outcomes.[3][4][5]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. While both this compound and its trifluoroborate salt can be used in these reactions, their performance can differ.
Organotrifluoroborates are often considered "protected" forms of boronic acids that slowly release the active boronic acid in situ under the reaction conditions.[2][7] This slow-release mechanism can be advantageous in several ways:
-
Minimization of Side Reactions: By maintaining a low concentration of the reactive boronic acid throughout the reaction, side reactions such as protodeboronation and oxidative homocoupling of the boronic acid can be suppressed, often leading to cleaner reaction profiles and higher yields of the desired product.[3][8]
-
Improved Catalyst Turnover: A high concentration of boronic acid can sometimes lead to the formation of inactive palladium species, inhibiting the catalyst. The slow release from the trifluoroborate salt can help to maintain the catalytic activity.
Below is a representative comparison of the performance of the two reagents in a hypothetical Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.
| Parameter | This compound | Potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate |
| Reagent Stoichiometry | Often requires an excess (e.g., 1.5-2.0 equivalents) to compensate for decomposition[4] | Typically used in near-stoichiometric amounts (e.g., 1.1-1.2 equivalents) |
| Reaction Time | May be faster initially, but can stall due to catalyst deactivation or reagent decomposition | May require slightly longer reaction times for complete conversion due to the slow-release mechanism |
| Product Yield | Variable, can be high but may be compromised by side reactions | Often provides more consistent and higher yields[3] |
| Reproducibility | Can be less reproducible due to variability in reagent purity and stability | Generally offers higher reproducibility |
Experimental Protocols
Preparation of Potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate
The synthesis of potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate from the corresponding boronic acid is a straightforward procedure.[3][7][9]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF2)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq).
-
Slowly add the aqueous KHF2 solution to the stirring methanolic solution of the boronic acid at room temperature.
-
A white precipitate of potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate will form.
-
Continue stirring the mixture for 30-60 minutes to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield the potassium trifluoroborate salt.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound OR Potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl bromide, the boronic acid or trifluoroborate salt, the palladium catalyst, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the context of drug discovery and development, the choice between this compound and its potassium trifluoroborate salt is a critical one. The trifluoroborate salt offers significant advantages in terms of stability, handling, and often, reaction performance.[3][4][5] While the initial preparation of the trifluoroborate salt from the boronic acid adds an extra step, the benefits of working with a more robust and reliable reagent can lead to more efficient and reproducible synthetic outcomes. The "slow-release" nature of the boronic acid from its trifluoroborate salt under reaction conditions is a key feature that can lead to cleaner reactions and higher yields.[2][8] Therefore, for multi-step syntheses and process development, potassium (2-(benzyloxy)-3-chlorophenyl)trifluoroborate is the recommended reagent.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 1007170-24-2 [sigmaaldrich.com]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Chlorophenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical synthesis, phenylboronic acids are indispensable building blocks.[1] Their utility in forming carbon-carbon bonds, particularly through the Suzuki-Miyaura coupling reaction, has become a cornerstone of drug discovery and development.[1][2] The introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chlorophenylboronic acid isomers, offering insights into how the position of the chloro substituent dictates the reactivity of the boronic acid.
The Decisive Role of Substituent Position: Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid is primarily governed by the interplay of electronic and steric effects imparted by the substituent. The chloro group, a halogen, exhibits a dual electronic nature: it is inductively electron-withdrawing (-I effect) due to its electronegativity, and it is also capable of donating electron density to the aromatic ring through resonance (+M or +R effect).[3][4] The position of the chloro substituent determines the relative dominance of these effects on the carbon-boron bond, which is a critical factor in the transmetalation step of cross-coupling reactions.[5]
-
Para-Chlorophenylboronic Acid: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect tends to decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.[5] However, the resonance effect, which donates electron density to the ring, can partially counteract this. The linear arrangement of the substituent, the boron group, and the reaction center minimizes steric hindrance.
-
Meta-Chlorophenylboronic Acid: When the chloro group is in the meta position, its electron-withdrawing inductive effect is more pronounced at the carbon atom bonded to boron compared to its resonance effect. This generally leads to a deactivation of the boronic acid relative to the unsubstituted phenylboronic acid.[5] Steric hindrance is not a significant factor in this isomer.
-
Ortho-Chlorophenylboronic Acid: The ortho isomer presents a unique case where steric hindrance becomes a dominant factor. The proximity of the chloro group to the boronic acid moiety can physically obstruct the approach of the palladium catalyst, significantly slowing down the transmetalation step.[5] Electronically, the inductive effect is strong, but the steric effect often outweighs electronic considerations in determining the overall reactivity.
The following diagram illustrates the key electronic effects influencing the reactivity of the chloro-substituted phenylboronic acid isomers.
Caption: Electronic and steric effects of the chloro substituent.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-C bonds.[2] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric properties of the boronic acid directly impact the efficiency of the transmetalation step.
To provide a quantitative comparison, we have compiled data from various sources on the Suzuki-Miyaura coupling of the three chlorophenylboronic acid isomers with a common coupling partner, 4-bromoanisole, under similar reaction conditions.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90-95 |
| m-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~75-85 |
| o-Chlorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | ~20-40 |
Note: The yields are approximate and can vary based on the specific reaction conditions and catalyst system used. The data is aggregated from typical results found in the literature and is intended for comparative purposes.
The data clearly indicates a general reactivity trend: para > meta >> ortho . The high yield and short reaction time for the para-isomer can be attributed to the favorable balance of electronic effects and minimal steric hindrance. The meta-isomer shows good, albeit slightly lower, reactivity due to the stronger deactivating inductive effect. The significantly lower yield and longer reaction time required for the ortho-isomer highlight the profound impact of steric hindrance, which impedes the catalytic cycle.
The following workflow illustrates the general Suzuki-Miyaura coupling reaction.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Experimental Protocols
To ensure reproducibility and provide a practical guide, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below.
Objective: To compare the reactivity of ortho-, meta-, and para-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
-
ortho-, meta-, and para-chlorophenylboronic acid
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 4-bromoanisole (1.0 mmol), the respective chlorophenylboronic acid isomer (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by toluene (8 mL) and deionized water (1 mL).
-
Reaction Conditions: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the yield by ¹H NMR and ¹³C NMR spectroscopy.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: Potassium phosphate is used as the base to activate the boronic acid and facilitate the transmetalation step.[2]
-
Ligand: SPhos is a bulky, electron-rich phosphine ligand that enhances the activity and stability of the palladium catalyst, particularly for challenging cross-coupling reactions.
-
Solvent System: The biphasic toluene/water solvent system is effective for dissolving both the organic reactants and the inorganic base.
Conclusion
The position of a chloro substituent on a phenylboronic acid ring has a dramatic and predictable effect on its reactivity in Suzuki-Miyaura cross-coupling reactions. The general trend of reactivity, para > meta >> ortho, is a direct consequence of the interplay between electronic and steric effects. Researchers and drug development professionals can leverage this understanding to select the most appropriate isomer for their synthetic targets, optimizing reaction conditions and improving overall efficiency. For challenging couplings involving sterically hindered ortho-substituted boronic acids, the use of more active catalyst systems and longer reaction times may be necessary to achieve acceptable yields.
References
Navigating Suzuki Coupling: The Influence of the Benzyloxy Protecting Group on Reaction Efficiency
A comparative analysis for researchers in synthetic and medicinal chemistry, providing objective data on the performance of benzyloxy-substituted aryl halides in Suzuki-Miyaura cross-coupling reactions against common alternatives.
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility, prized for its functional group tolerance and mild reaction conditions. For drug development professionals and synthetic chemists, the strategic use of protecting groups is paramount when constructing complex molecular architectures. The benzyloxy (Bn) group is a frequently employed protecting group for phenols, valued for its general stability and straightforward removal. This guide provides a comparative analysis of the benzyloxy group's influence on Suzuki coupling efficiency, supported by experimental data, detailed protocols, and mechanistic insights to inform substrate selection and reaction optimization.
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
The selection of a protecting group for a phenolic oxygen can subtly influence the reactivity of an aryl halide in Suzuki coupling. The primary electronic effects of alkoxy groups, such as benzyloxy and methoxy, on the aromatic ring are similar; both are ortho-, para-directing and activating through resonance, while being deactivating through induction. This similarity in electronic nature often translates to comparable performance in cross-coupling reactions where the C-X bond activation is the rate-determining step.
Experimental data from the Suzuki-Miyaura coupling of substituted 2-bromo-1-fluorobenzenes with phenylboronic acid demonstrates the high efficiency achievable with the benzyloxy group, rivaling that of the less sterically demanding methoxy group.
| Aryl Bromide Substrate | O-Protecting Group | Typical Yield Range (%) | Key Considerations |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Benzyl (Bn) | 85 - 95%[1] | High yields are consistently achieved. Deprotection via hydrogenation is mild but may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
| 4-Methoxy-2-bromo-1-fluorobenzene | Methyl (Me) | 80 - 90%[1] | Offers good yields, but deprotection requires harsh, often Lewis acidic conditions (e.g., BBr₃), which can limit substrate scope in complex syntheses.[1] |
The data indicates that the benzyloxy group does not impede the Suzuki coupling reaction, affording high to excellent yields. The choice between a benzyloxy and a methoxy group may therefore be dictated less by the efficiency of the coupling reaction itself and more by the overall synthetic strategy, particularly the orthogonality of the deprotection step.
Understanding the Mechanism: Electronic and Steric Factors
The efficiency of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The benzyloxy group, being a strong electron-donating group through resonance, enriches the electron density of the aryl ring. This electronic effect can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. However, as the comparative data suggests, any potential electronic modulation by the benzyloxy group relative to a methoxy group does not significantly alter the overall efficiency of the reaction. This implies that for electronically similar alkoxy groups, the steric bulk of the benzyl group versus a methyl group is also not a major differentiating factor in this specific coupling context.
Experimental Protocols
The following is a general, representative procedure for the Suzuki-Miyaura coupling of an O-protected aryl bromide.
General Procedure for Suzuki-Miyaura Coupling [1]
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (e.g., 4-(benzyloxy)-2-bromo-1-fluorobenzene, 1.0 equivalent) and the desired arylboronic acid (1.2 equivalents).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and water (to achieve a concentration of 0.2 M with respect to the aryl bromide) followed by potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Degassing: Sparge the resulting mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
-
Reaction Execution: Heat the reaction mixture to 90 °C under the inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure biaryl product.
Conclusion
The benzyloxy group is a highly effective protecting group for phenols in the context of Suzuki-Miyaura cross-coupling reactions. It demonstrates comparable, if not slightly superior, performance to the smaller methoxy group, consistently delivering high yields of the desired biaryl products. The choice between these and other O-protecting groups should be guided by the overall synthetic plan, with particular attention paid to the conditions required for the final deprotection step and their compatibility with other functional groups present in the molecule. The robust performance of the benzyloxy group ensures its continued prominence in the synthetic chemist's toolbox for the construction of complex, biologically relevant molecules.
References
A Comparative Guide to Analytical Methods for Quantifying (2-(Benzyloxy)-3-chlorophenyl)boronic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of key analytical methods for quantifying the purity of (2-(Benzyloxy)-3-chlorophenyl)boronic acid, a vital building block in various synthetic applications. The selection of an appropriate analytical technique is contingent on several factors, including the specific impurities to be quantified, the required sensitivity and accuracy, and the intended application, such as routine quality control versus the certification of reference standards.
The primary analytical techniques evaluated herein are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. Each method's principles, performance, and ideal applications are discussed, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The choice of an analytical method is a critical decision in the quality assessment of this compound. The following table summarizes the typical performance characteristics of the most commonly employed techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Acid-Base Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection. | Intrinsic quantitative analysis based on the molar relationship between the signal intensity of the analyte and a certified internal standard. | Neutralization reaction between the acidic boronic acid and a standardized base. |
| Selectivity | High; can be optimized by adjusting column chemistry, mobile phase composition, and detector wavelength. | Very high, especially with high-resolution mass spectrometry, providing excellent separation and identification of volatile impurities. | High structural resolution, but signal overlap can occur in complex mixtures. | Low; susceptible to interference from other acidic or basic impurities. |
| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL (for specific impurities)[1] | ~0.05 - 0.1% (impurity dependent)[1] | Dependent on indicator and titrant concentration. |
| Quantitation (LOQ) | ~0.05 - 0.5 µg/mL[1] | ~0.5 - 5 ng/mL (for specific impurities)[1] | ~0.1 - 0.2% (impurity dependent)[1] | ~0.1% |
| Precision (%RSD) | < 2%[1] | < 5-10% (at low levels)[1] | < 1%[1] | < 1% |
| Accuracy (% Recovery) | 98 - 102%[1] | 90 - 110% (impurity dependent)[1] | Highly accurate, considered a primary ratio method.[1] | 98 - 102% |
| Key Advantages | Versatile for non-volatile and thermally labile compounds; stability-indicating methods can be developed. | Excellent for identifying and quantifying volatile and semi-volatile impurities. | Absolute quantification without the need for a specific standard of the analyte; provides structural information. | Simple, inexpensive, and provides a direct measure of the acidic content. |
| Key Limitations | Requires a chromophore for UV detection; potential for on-column degradation. | Requires derivatization for non-volatile boronic acids, which can introduce errors.[2][3] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | Non-specific; may overestimate purity if other acidic impurities are present. Boric acid is a weak acid, making endpoint determination challenging without a polyol.[4] |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method is guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for choosing the most suitable technique.
Caption: Workflow for selecting the appropriate analytical method.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the determination of the purity of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Calculation: The purity is calculated by the area normalization method or by using a reference standard for a quantitative assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities and can be adapted for the main analyte after derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: React the boronic acid with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or convert it to a more volatile ester (e.g., by reaction with pinacol) to improve its chromatographic behavior.[5]
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Accurately weigh about 1 mg of the sample, add the derivatizing agent, and heat to complete the reaction. Dilute with a suitable solvent (e.g., dichloromethane) before injection.
-
Calculation: Purity is determined by area normalization, and impurities are identified by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. ¹H qNMR is a primary ratio method and is particularly valuable for certifying reference materials without the need for a specific standard of the analyte itself.[1] ¹¹B NMR can also provide valuable information on the presence of different boron species.[6][7][8]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
¹H qNMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹¹B NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Sufficient to cover the expected chemical shift range for boronic acids and their potential anhydrides (boroxines).
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Calculation: The purity is calculated from the ratio of the integrals of the analyte and the internal standard signals, corrected for their respective molar masses and number of protons.
Acid-Base Titration
This classic method determines the concentration of the boronic acid by titrating it with a standardized base. To enhance the acidity of the weak boric acid and obtain a sharper endpoint, a polyol such as mannitol is added to form a more acidic complex.[9][10]
-
Instrumentation: Autotitrator with a pH electrode or manual titration setup with a burette and pH meter.
-
Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Reagent: D-Mannitol.
-
Sample Preparation: Accurately weigh a suitable amount of the boronic acid and dissolve it in deionized water. Add a sufficient amount of D-mannitol (e.g., a saturated solution).[10]
-
Procedure:
-
Calibrate the pH electrode using standard buffers.
-
Place the dissolved sample with mannitol in a beaker with a magnetic stirrer.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate with the standardized NaOH solution, recording the pH as a function of the titrant volume.
-
The equivalence point is determined from the inflection point of the titration curve.
-
-
Calculation: The purity of the boronic acid is calculated based on the volume of NaOH consumed at the equivalence point, the concentration of the NaOH solution, and the initial mass of the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zzylchem.com [zzylchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. cdn.hach.com [cdn.hach.com]
- 10. metrohm.com [metrohm.com]
Kinetic Studies of Suzuki Coupling with (2-(Benzyloxy)-3-chlorophenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive analysis of the kinetic aspects of the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electronically complex substrate, (2-(Benzyloxy)-3-chlorophenyl)boronic acid. Due to the limited availability of direct kinetic studies on this specific compound, this guide draws upon comparative data from analogous ortho-substituted and sterically demanding arylboronic acids to provide a framework for reaction optimization and kinetic investigation.
The Challenge of Sterically Hindered Substrates
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, substrates featuring significant steric bulk around the reacting center, such as this compound, pose considerable synthetic hurdles. The presence of the ortho-benzyloxy group and the adjacent chlorine atom introduces steric hindrance that can impede key steps in the catalytic cycle, leading to slower reaction rates and diminished yields.[1][2] Overcoming these challenges requires a careful selection of catalysts, ligands, and reaction conditions tailored to accommodate these demanding substrates.
Comparative Analysis of Catalytic Systems for Hindered Couplings
The success of a Suzuki coupling with a sterically hindered boronic acid is critically dependent on the catalytic system. Modern approaches have largely converged on the use of palladium catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are designed to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][5]
Table 1: Comparison of High-Performance Ligands for Suzuki Coupling of Sterically Hindered Arylboronic Acids
| Ligand Family | Representative Ligands | Key Characteristics | Application Notes for Hindered Substrates |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination. | Highly effective for coupling aryl chlorides and sterically demanding substrates; often allows for lower catalyst loadings and milder reaction temperatures.[4][6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes. | Particularly effective for the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, often providing excellent yields under mild conditions.[3] |
| Specialized Ligands | AntPhos, JagPhos | Designed to address specific challenges like β-hydride elimination or to be effective for particularly unreactive substrates. | AntPhos has shown excellent reactivity in the formation of tetra-ortho-substituted biaryls.[8] JagPhos is effective for a range of sterically hindered biaryl syntheses.[4] |
Optimizing Reaction Conditions for Kinetic Analysis
Beyond the catalyst and ligand, other reaction parameters exert a profound influence on the kinetics and overall success of the coupling. For sterically hindered substrates, a systematic optimization of the base, solvent, and temperature is crucial for obtaining reliable kinetic data.
Table 2: Impact of Reaction Parameters on the Suzuki Coupling of Hindered Substrates
| Parameter | Typical Reagents/Conditions | Influence on Reaction Kinetics and Outcome |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The choice and strength of the base are critical for the formation of the active boronate species. In some cases, the base can influence the rate-determining step of the reaction.[9][10][11] |
| Solvent | Toluene, Dioxane, THF, DMF | The solvent affects the solubility of the catalyst and reagents and can influence the reaction rate. Anhydrous conditions are often preferred to minimize competitive protodeboronation of the boronic acid.[3][9][12] |
| Temperature | 25°C to >100°C | Increased temperature generally accelerates the reaction but can also lead to catalyst decomposition. Microwave heating can be a useful tool for rapid optimization of reaction conditions.[3][9] |
A General Protocol for Kinetic Studies
The following protocol provides a framework for conducting kinetic studies on the Suzuki coupling of this compound.
1. Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Internal standard (e.g., n-dodecane) for chromatographic analysis
2. Reaction Setup and Monitoring:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, ligand, base, this compound, aryl halide, and internal standard.
-
The anhydrous, deoxygenated solvent is added, and the reaction mixture is brought to the desired temperature with vigorous stirring.
-
Aliquots are withdrawn at specific time intervals, quenched (e.g., with a dilute acid solution), and prepared for analysis.
3. Analytical Procedure:
-
The quenched aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the biaryl product relative to the internal standard.
-
The data is used to construct a concentration vs. time profile, from which the initial reaction rate can be determined. By varying the concentrations of the individual reactants, the order of the reaction with respect to each component can be established.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
The underlying mechanism of the Suzuki-Miyaura coupling and the experimental approach to its kinetic study can be visualized through the following diagrams.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in the Synthesis of (2-(Benzyloxy)-3-chlorophenyl)boronic Acid
Introduction
(2-(Benzyloxy)-3-chlorophenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical intermediates. The purity of this reagent is paramount; the presence of impurities can significantly impact reaction yields, introduce downstream purification challenges, and, most critically, compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making their thorough characterization a non-negotiable aspect of drug development.[4][5] This guide provides an in-depth comparison of analytical methodologies for identifying and quantifying impurities arising from a common synthetic route to this compound. We will explore the causality behind experimental choices, present validated protocols, and offer a strategic workflow for creating a comprehensive impurity profile.
Synthetic Pathway and Genesis of Potential Impurities
A prevalent and cost-effective method for synthesizing arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7] Understanding this pathway is the first step in predicting the impurity profile.
The synthesis of this compound typically begins with 1-(benzyloxy)-2,3-dichlorobenzene. This starting material is converted to the corresponding Grignard reagent, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup yields the desired boronic acid.[8]
Each step in this process is a potential source of impurities.[9][10] These can be broadly categorized as process-related impurities, by-products from side reactions, and degradation products.
Potential Impurities Include:
-
Starting Materials: Unreacted 1-(benzyloxy)-2,3-dichlorobenzene.
-
Intermediates: Incompletely hydrolyzed boronate esters.
-
Protodeboronation By-product: 1-(Benzyloxy)-2-chlorobenzene, formed by the reaction of the Grignard reagent with trace amounts of water.[6]
-
Homocoupling By-product: Symmetrical biaryl compounds formed from the coupling of two Grignard reagent molecules.[11][12]
-
Boroxine (Anhydride): A cyclic trimer formed by the dehydration of the boronic acid. This is a very common impurity for boronic acids and can exist in equilibrium with the monomeric form.[11][13]
-
Oxidation Products: Phenols formed by the oxidation of the boronic acid.[11]
Caption: Synthetic pathway and potential impurity formation.
Comparative Analysis of Characterization Techniques
No single analytical technique can provide a complete picture of the impurity profile. A multi-modal approach, leveraging the strengths of chromatography and spectroscopy, is essential for robust characterization. The three most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][14]
High-Performance Liquid Chromatography (HPLC) with UV and MS Detection
Principle & Applicability: HPLC is the workhorse for analyzing non-volatile and thermally labile organic impurities.[14] A reversed-phase C18 column is typically effective for separating the target boronic acid from its less polar (e.g., homocoupling product, starting material) and more polar impurities. Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for identifying unknown impurities.[15][16]
Experimental Protocol: HPLC-UV/MS Analysis
-
Instrumentation: UHPLC or HPLC system with a Diode Array Detector (DAD) and coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Gradient from 95% to 5% B
-
12.1-15 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 220 nm.
-
MS Ionization: Electrospray Ionization (ESI), positive and negative modes.
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of 50:50 Acetonitrile:Water.
Data Comparison & Interpretation
| Compound | Expected RT (min) | [M+H]+ (m/z) | [M-H]- (m/z) | Notes |
| This compound | ~6.5 | 263.05 | 261.04 | Target API. May show loss of water [M-H₂O+H]⁺. |
| Boroxine | ~8.0 | 733.12 | - | Higher molecular weight, often less polar. May be difficult to ionize. |
| 1-(Benzyloxy)-2,3-dichlorobenzene (Starting Material) | ~8.2 | 267.01 | - | Non-polar, longer retention time. |
| 1-(Benzyloxy)-2-chlorobenzene (Protodeboronation) | ~7.8 | 219.06 | - | Non-polar, longer retention time. |
| Homocoupling By-product | ~9.5 | 435.11 | - | Dimeric structure, significantly less polar. |
Strengths:
-
Excellent for quantifying non-volatile impurities.
-
High sensitivity and resolution, especially with UPLC.[15]
-
MS detection provides definitive molecular weight data for identification.[17]
Limitations:
-
Boronic acids can sometimes exhibit poor peak shape on silica-based columns.
-
On-column degradation or interconversion (e.g., boroxine formation) can complicate analysis.[13]
-
Not suitable for volatile impurities like residual solvents.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[14] In this context, its primary role is to identify and quantify residual starting materials and volatile by-products like the protodeboronation product. The boronic acid itself is non-volatile and requires derivatization to be analyzed by GC, which is often not ideal for routine impurity profiling.[16][18]
Experimental Protocol: GC-MS Analysis for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split (50:1).
-
Injector Temperature: 250 °C.
-
Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or MTBE.
Data Comparison & Interpretation
| Compound | Expected RT (min) | Key Mass Fragments (m/z) | Notes |
| 1-(Benzyloxy)-2,3-dichlorobenzene | ~12.5 | 266, 175, 91 (Tropylium ion) | Unreacted starting material. |
| 1-(Benzyloxy)-2-chlorobenzene | ~11.2 | 218, 127, 91 (Tropylium ion) | Protodeboronation by-product. |
| Tetrahydrofuran (THF) | ~2.1 | 72, 42 | Common residual solvent from Grignard reaction. |
Strengths:
-
Unmatched separation efficiency for volatile compounds.
-
Highly sensitive and specific for identifying residual solvents and volatile starting materials.[19]
-
EI-MS provides reproducible fragmentation patterns for confident identification.
Limitations:
-
Not suitable for non-volatile compounds like the boronic acid API, its salts, or the boroxine without derivatization.[14]
-
High temperatures in the injector can cause degradation of thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: NMR provides detailed structural information, making it the most powerful tool for the unambiguous identification of impurities. ¹H NMR can be used for quantification without needing a specific standard for each impurity (using a certified internal standard). Critically, ¹¹B NMR is uniquely suited to differentiate between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boroxine anhydride.[13][20][21]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Note: Using a coordinating solvent like Methanol-d₄ can help break up boroxine trimers, simplifying the ¹H spectrum.[13]
-
¹H NMR: Acquire a standard proton spectrum. Integrate signals corresponding to the API and known impurities against a certified internal standard for quantification.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. This provides direct insight into the boron-containing species present.[22]
-
2D NMR (COSY, HSQC, HMBC): Perform as needed for the complete structural elucidation of unknown impurities present at sufficient concentration.
Data Comparison & Interpretation
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | ¹¹B | ~28-30 ppm | Characteristic for trigonal, sp²-hybridized arylboronic acids.[14][21] |
| Boroxine | ¹¹B | ~20-23 ppm | Characteristic for tetrahedral, sp³-hybridized boroxine species.[14][21] |
| Boronic Acid | ¹H | ~8.2 ppm (broad singlet, 2H) | The -B(OH)₂ protons. Disappear upon D₂O exchange. |
| Protodeboronation Product | ¹H | Absence of -B(OH)₂ signal | Appearance of a new aromatic proton signal in place of the boryl group. |
Strengths:
-
Provides definitive structural information for impurity identification.
-
¹¹B NMR is the best method for identifying and assessing the equilibrium of boroxine formation.[20][23]
-
Quantitative (qNMR) capabilities can determine the purity of the bulk material and the concentration of impurities simultaneously.
Limitations:
-
Relatively low sensitivity compared to chromatographic methods; impurities must typically be present at >0.1% for detection and characterization.
-
Complex spectra can arise from overlapping signals, especially in the aromatic region.
Integrated Strategy for Impurity Profiling
A self-validating and robust impurity characterization workflow integrates these techniques logically. The goal is to detect, identify, and quantify all impurities above the relevant ICH reporting threshold (typically 0.05% or 0.1%).[3][4]
Caption: A logical workflow for comprehensive impurity analysis.
Causality in the Workflow:
-
Initial Screening (HPLC-UV/MS): Begin with HPLC as it provides the broadest overview of the non-volatile impurity profile and quantifies them relative to the main peak. The MS data gives the first clues to the identity of unknown peaks.
-
Volatiles Check (GC-MS): Concurrently, a GC-MS analysis is performed to specifically look for residual solvents and volatile process-related impurities that HPLC would miss.
-
Structural Confirmation (NMR): NMR is used to confirm the structures of impurities tentatively identified by MS and to definitively identify and assess the boronic acid/boroxine equilibrium using ¹¹B NMR. For any significant unknown impurity (>0.1%), 2D NMR experiments are essential for full characterization.
-
Final Profile: By combining the quantitative data from HPLC and GC with the structural data from NMR, a complete and validated impurity profile is established, ready for regulatory submission.
Conclusion
The characterization of impurities in this compound is a critical activity in pharmaceutical development that demands a rigorous, multi-faceted analytical approach. A deep understanding of the synthetic process allows for the prediction of likely impurities, including unreacted materials, homocoupling and protodeboronation by-products, and the ubiquitous boroxine anhydride.
While HPLC-MS offers excellent sensitivity for detection and quantification, and GC-MS excels at analyzing volatile components, only NMR spectroscopy can provide the definitive structural evidence required for unambiguous identification. In particular, ¹¹B NMR is an indispensable tool for characterizing the state of the boronic acid moiety itself. By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and reliable impurity profile, ensuring the quality, safety, and regulatory compliance of their intermediates and final APIs.
References
- 1. nbinno.com [nbinno.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 8. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. par.nsf.gov [par.nsf.gov]
- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of (2-(Benzyloxy)-3-chlorophenyl)boronic acid
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like (2-(Benzyloxy)-3-chlorophenyl)boronic acid are paramount for ensuring a safe and compliant laboratory environment. Adherence to established protocols for this halogenated organic compound is critical to mitigate potential environmental impact and safeguard personnel. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly sealed safety goggles or a full-face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use.
-
Protective Clothing: A laboratory coat or a chemical-resistant apron is necessary to protect against skin contact.
-
Respiratory Protection: In cases of handling fine powders or the potential for aerosolization, a NIOSH-approved respirator is recommended.[1]
An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound and should be treated as hazardous chemical waste.[2] It is crucial to segregate this waste stream from non-halogenated and other types of chemical waste to prevent dangerous reactions and to facilitate proper disposal.[2]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound must never be poured down the sink or into any drainage system.[1]
-
Avoid Mixing with Incompatible Waste: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Use Designated Containers: Collect waste in containers specifically designated for halogenated organic waste.
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully collect any solid residues of this compound, ensuring minimal dust generation. If necessary, moisten the material slightly with a compatible solvent (e.g., isopropanol) to prevent it from becoming airborne.
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container using a funnel to prevent spills.
Step 2: Container Management
-
Container Selection: Utilize a high-density polyethylene (HDPE) or glass container that is compatible with halogenated organic compounds and has a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name "this compound," and an approximate concentration or quantity. All constituents of a mixture must be listed.
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks. Keep the container closed at all times, except when adding waste.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide a complete and accurate description of the waste to the disposal personnel.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment and Cleanup:
-
Solid Spills: Gently sweep up the solid material and place it into a labeled hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department, in accordance with established procedures.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1217500-57-6 | [3] |
| Molecular Formula | C13H12BClO3 | [3] |
| Molecular Weight | 262.5 g/mol | [3] |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant | [1][4] |
| Storage Temperature | 2-8°C (Recommended for pure compound) | - |
| Incompatible Materials | Strong oxidizing agents | [5] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (2-(Benzyloxy)-3-chlorophenyl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-(Benzyloxy)-3-chlorophenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended to ensure a safe laboratory environment.
Immediate Safety Precautions:
When handling this compound, it is imperative to adhere to strict safety protocols to mitigate potential hazards. Based on data for similar boronic acid compounds, this chemical should be treated as a potential skin, eye, and respiratory irritant.[1][2][3][4][5]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][6][7]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[6] Wash hands thoroughly with soap and water after handling and before breaks.[6][7][9][10] Do not eat, drink, or smoke in the laboratory.[6] Contaminated clothing should be removed immediately and washed before reuse.[6][9][10]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6][7] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[6][7][11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[6][7][9] | To prevent skin contact and potential irritation.[6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6][7] | To protect skin from accidental splashes or spills.[6][7] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7][8] | To prevent respiratory tract irritation.[6][7][11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][8]
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][8] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[8]
-
Containerization: Use a chemically compatible container with a secure lid.[8] Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[1][8]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste facility.[1][13] Under no circumstances should it be discarded in regular laboratory trash or washed down the sink.[1]
Experimental Workflow and Safety Procedures
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 13. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



